Ppm-18
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1,4-dioxonaphthalen-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-15-10-14(16(20)13-9-5-4-8-12(13)15)18-17(21)11-6-2-1-3-7-11/h1-10H,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVQBWSIGJFXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274449 | |
| Record name | ppm-18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65240-86-0 | |
| Record name | MLS002693850 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73233 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ppm-18 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80274449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ppm-18: A Novel Vitamin K Analog with Potent Anti-Cancer Activity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ppm-18, also known as NQN-1, is a novel synthetic analog of vitamin K, characterized by the shared naphthoquinone moiety.[1][2] Emerging research has identified this compound as a multi-faceted agent with significant therapeutic potential, particularly in oncology. Initially investigated for its role in suppressing seizures, recent studies have pivoted to its potent anti-cancer properties.[1][2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, experimental validation, and future prospects in drug development. The primary focus is on its effects on bladder cancer, where it has been shown to induce apoptosis and autophagy through the modulation of key signaling pathways.[1][3]
Core Mechanism of Action in Cancer
This compound exerts its anti-cancer effects primarily through the induction of oxidative stress and the subsequent activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][3] This culminates in the induction of both apoptosis and autophagy in cancer cells, leading to cell death.
Induction of Reactive Oxygen Species (ROS)
A key initiating event in this compound's anti-cancer activity is the significant elevation of intracellular reactive oxygen species (ROS).[1] This pro-oxidant effect disrupts the cellular redox balance, causing oxidative stress. The increase in ROS is a critical upstream event that triggers the downstream signaling cascade.[1]
Modulation of Key Signaling Pathways
The oxidative stress induced by this compound leads to the activation of AMPK, a master regulator of cellular energy homeostasis.[1][3] Concurrently, this compound represses the pro-survival PI3K/AKT and mTORC1 pathways.[1][3] The activation of AMPK and suppression of the mTORC1 pathway are critical for the induction of autophagy.[1]
The signaling cascade can be summarized as follows:
Quantitative In Vitro and In Vivo Data
The anti-cancer effects of this compound have been quantified in both cell culture and animal models. The data consistently demonstrates a dose-dependent inhibition of cancer cell growth and tumor progression.
In Vitro Efficacy
This compound has demonstrated potent cytotoxic effects against a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| T24 | Bladder Cancer | Not explicitly stated, but significant viability reduction at 15 µM | [1] |
| EJ | Bladder Cancer | Not explicitly stated, but significant viability reduction at 15 µM | [1] |
Further studies have confirmed the broad-spectrum anti-cancer activity of this compound in other solid tumors, though specific IC50 values were not detailed in the primary reference.[1]
In Vivo Efficacy: Bladder Cancer Xenograft Model
The anti-tumor activity of this compound was evaluated in a bladder cancer xenograft model using nude mice.
| Parameter | Control Group | This compound (10 mg/kg) | Reference |
| Tumor Size | Significantly larger | Remarkably reduced | [1] |
| Survival Rate | 14.3% | 85.7% | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary research on this compound's anti-cancer activity.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Bladder cancer T24 and EJ cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with varying concentrations of this compound.
-
Incubation: The treated cells are incubated for 24 hours.
-
MTS Reagent: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Absorbance Reading: After a further incubation period, the absorbance is measured using a microplate reader to quantify cell viability.
Cell Proliferation Assay (BrdU Incorporation)
-
Cell Treatment: T24 and EJ cells are treated with the indicated concentrations of this compound for 24 hours.
-
BrdU Labeling: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the cell culture medium. Proliferating cells will incorporate BrdU into their DNA.
-
Detection: The incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate to produce a colorimetric signal. The intensity of the signal is proportional to the number of proliferating cells.
Autophagy and Apoptosis Detection (Western Blotting)
-
Cell Lysis: T24 and EJ cells are treated with this compound for 24 hours, after which the cells are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key autophagy markers (p62, LC3B) and apoptosis markers (e.g., cleaved caspases, PARP).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme, a chemiluminescent substrate is added, and the protein bands are visualized.
In Vivo Bladder Cancer Xenograft Study
-
Xenograft Establishment: Bladder cancer cells are subcutaneously injected into nude mice to establish tumors.[1]
-
Treatment Administration: Once tumors are established, mice are administered this compound at a dose of 10 mg/kg.[1]
-
Efficacy Assessment: The effect of this compound is determined by measuring the reduction in tumor size and the extension of survival in the treated group compared to a control group.[1]
Other Reported Biological Activities
Beyond its anti-cancer properties, this compound has been shown to have other significant biological effects:
-
Neuroprotection: this compound can suppress seizures in animal models of epilepsy by enhancing cellular respiration and ATP production.[1][2]
-
HDAC Inhibition: this compound functions as a histone deacetylase (HDAC) inhibitor, with selectivity for HDAC6. This activity contributes to its ability to selectively kill leukemia cells.[1][2]
Conclusion and Future Directions
This compound is a promising novel vitamin K analog with a well-defined mechanism of action against bladder cancer and potential applicability to a broader range of solid tumors.[1][2] Its ability to induce both apoptosis and autophagy through ROS production and AMPK activation presents a unique therapeutic strategy.[1][3] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as toxicology assessments, to pave the way for potential clinical trials. The dual roles of this compound in oncology and neurology also warrant further investigation into its potential as a versatile therapeutic agent.
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways [frontiersin.org]
- 3. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Ppm-18: A Technical Guide
Abstract
Ppm-18, a novel analog of vitamin K, has emerged as a compound of interest in oncological research, particularly for its potent anticancer activities in bladder cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for key biological assays that demonstrate its efficacy and elucidates the signaling pathways it modulates. All quantitative data are summarized in structured tables, and logical and experimental workflows are visualized through diagrams to support researchers, scientists, and drug development professionals in understanding and potentially advancing this promising therapeutic agent.
Discovery and Rationale
This compound (also known as NQN-1) was identified as a novel analog of vitamin K, sharing the characteristic naphthoquinone moiety.[1][2] Initial research highlighted its role in suppressing seizures by enhancing cellular respiration and ATP production.[1][2] Further investigations revealed its function as a histone deacetylase (HDAC) inhibitor, specifically targeting HDAC6 and inducing selective killing of leukemia cells.[1][2] Recognizing the known anticancer properties of vitamin K and its analogs, which include inducing cell cycle arrest, apoptosis, and autophagy, research was extended to explore the potential of this compound against solid tumors.[3] This led to the discovery of its significant efficacy in suppressing the proliferation of bladder cancer cells both in vitro and in vivo.[3][4]
Chemical Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available, a representative synthesis can be proposed based on established methods for creating similar 2-amino-1,4-naphthoquinone derivatives. The synthesis of this compound, or 2-((3,7-dimethylocta-2,6-dien-1-yl)amino)-3-methylnaphthalene-1,4-dione, would likely involve a nucleophilic substitution reaction between 2-chloro-3-methyl-1,4-naphthoquinone and geranylamine.
Representative Synthesis Protocol:
-
Starting Materials: 2-chloro-3-methylnaphthalene-1,4-dione and geranylamine.
-
Reaction: The reaction is typically carried out in a suitable solvent such as ethanol.
-
Base: A base, like triethylamine (Et3N) or potassium carbonate (K2CO3), is added to the reaction mixture to neutralize the HCl generated during the reaction.[5]
-
Reaction Conditions: The mixture is heated under reflux for several hours to drive the reaction to completion.[5]
-
Purification: After cooling, the solid product is filtered, dried, and recrystallized from a suitable solvent, such as ethanol, to yield the purified this compound.
This method provides a straightforward approach to synthesizing this compound and related analogs for further biological evaluation.
In Vitro Efficacy of this compound in Bladder Cancer
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in human bladder cancer cell lines, primarily T24 and EJ.
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| T24 | Cell Viability (MTS) | IC50 (24h) | 13.47 ± 1.26 µM | [3] |
| EJ | Cell Viability (MTS) | IC50 (24h) | 15.12 ± 1.33 µM | [3] |
| T24 | Apoptosis (Annexin V/PI) | % Apoptotic Cells (10 µM) | ~25% | [3] |
| T24 | Apoptosis (Annexin V/PI) | % Apoptotic Cells (15 µM) | ~40% | [3] |
| EJ | Apoptosis (Annexin V/PI) | % Apoptotic Cells (10 µM) | ~20% | [3] |
| EJ | Apoptosis (Annexin V/PI) | % Apoptotic Cells (15 µM) | ~35% | [3] |
| T24 | Colony Formation | Inhibition | Dose-dependent | |
| EJ | Colony Formation | Inhibition | Dose-dependent |
Table 1: In Vitro Activity of this compound against Bladder Cancer Cell Lines.
In Vivo Efficacy of this compound
The anticancer effects of this compound have been confirmed in a bladder cancer xenograft mouse model.
Quantitative Data Summary
| Parameter | Control Group | This compound (10 mg/kg) Group | Reference |
| Tumor Volume Reduction | - | Significant reduction | [3] |
| Survival Rate | 14.3% | 85.7% | [3] |
Table 2: In Vivo Efficacy of this compound in Bladder Cancer Xenografts.
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by inducing both apoptosis and autophagy in bladder cancer cells. This is achieved through the modulation of the ROS-AMPK-PI3K/AKT/mTORC1 signaling cascade.[3][4] this compound treatment leads to an accumulation of reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK).[4] Activated AMPK then suppresses the pro-survival PI3K/AKT/mTORC1 pathway, leading to the induction of autophagy and apoptosis.[3][4]
This compound Signaling Pathway in Bladder Cancer Cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Workflow for the MTT Cell Viability Assay.
-
Cell Plating: Seed bladder cancer cells (T24, EJ) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Workflow for the Annexin V/PI Apoptosis Assay.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3]
Colony Formation Assay
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with a solution of crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well and express the results as a percentage of the untreated control.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα (Thr172), p-Akt (Ser473), p-mTOR (Ser2448), and their total protein counterparts, as well as a loading control (e.g., GAPDH), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
This compound is a promising vitamin K analog with demonstrated anticancer activity against bladder cancer. Its mechanism of action, involving the induction of ROS and subsequent modulation of the AMPK and PI3K/AKT/mTORC1 signaling pathways, provides a strong rationale for its further development. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this compound and similar compounds in oncology. Further investigation into its pharmacokinetic and toxicological profiles will be crucial for its translation into a clinical setting.
References
Unveiling the Anticancer Potential of Ppm-18: A Technical Guide
This technical guide provides an in-depth analysis of the anticancer properties of two distinct molecules referred to as Ppm-18 in scientific literature: a novel vitamin K analog and a potent anticancer peptide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current data, experimental methodologies, and mechanisms of action for each compound.
Section 1: this compound (Vitamin K Analog)
This compound, a novel analog of vitamin K, has demonstrated significant anticancer activity, primarily investigated in bladder cancer models. Its mechanism of action centers on the induction of oxidative stress and the subsequent activation of signaling pathways leading to programmed cell death.
Mechanism of Action
This compound exerts its anticancer effects by increasing the production of reactive oxygen species (ROS) within cancer cells. This elevation in ROS leads to oxidative stress, which in turn activates AMP-activated protein kinase (AMPK). The activation of AMPK subsequently suppresses the PI3K/AKT and mTORC1 signaling pathways. This cascade of events culminates in AMPK-dependent autophagy and apoptosis in bladder cancer cells.[1][2][3] The induction of autophagy by this compound has been shown to promote apoptotic cell death.[1][2]
Data Presentation: In Vitro and In Vivo Efficacy
The anticancer effects of the this compound vitamin K analog have been quantified in both cell culture and animal models.
Table 1: In Vitro Efficacy of this compound (Vitamin K Analog) on Bladder Cancer Cells
| Cell Line | Assay | Concentration | Observation | Source |
| T24, EJ | MTS Assay | Dose-dependent | Reduced cell viability | [4] |
| T24, EJ | BrdU Incorporation | Dose-dependent | Inhibited cell proliferation | [4] |
| T24, EJ | Colony Formation | Dose-dependent | Hampered colony formation | [4] |
| T24, EJ | Annexin V-FITC/PI | Dose-dependent | Induced apoptosis | [4] |
| T24, EJ | Western Blot | Dose-dependent | Increased cleaved caspase-9, -3, and PARP | [4] |
| T24, EJ | Western Blot | Various | Increased LC3B-II/LC3B-I ratio, decreased p62 | [4] |
| T24, EJ | DCFH-DA Assay | Dose-dependent | Increased intracellular ROS generation | [4] |
| A549 (Lung), MCF-7 (Breast) | Apoptosis & Autophagy Assays | Not specified | Induced autophagy and apoptosis | [1] |
Table 2: In Vivo Efficacy of this compound (Vitamin K Analog) in a Bladder Cancer Xenograft Model
| Animal Model | Treatment Protocol | Tumor Volume Reduction | Survival Rate | Source |
| BALB/c nude mice with EJ cell xenografts | 10 mg/kg this compound | Significantly reduced compared to control | 85.7% (this compound) vs. 14.3% (control) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture: Human bladder cancer cell lines (T24, EJ), a human lung cancer cell line (A549), and a human breast cancer cell line (MCF-7) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
MTS Cell Viability Assay:
-
Seed cells in 96-well plates at a density of 1 × 10^4 cells/well and culture for 12 hours.
-
Treat cells with various concentrations of this compound for the desired time.
-
Add 20 µL of MTS solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
BrdU Cell Proliferation Assay:
-
Seed cells in 96-well plates at a density of 1 × 10^4 cells/well and culture for 12 hours.
-
Treat cells with this compound.
-
Add BrdU labeling solution and incubate for 2-4 hours.
-
Fix and denature the DNA according to the manufacturer's protocol.
-
Add anti-BrdU antibody and incubate.
-
Add a secondary antibody conjugated to a detection enzyme.
-
Add substrate and measure the absorbance.
Annexin V-FITC/PI Apoptosis Assay:
-
Treat T24 and EJ cells with the indicated concentrations of this compound.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Western Blot Analysis:
-
Lyse this compound-treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk.
-
Incubate with primary antibodies against p62, LC3B, cleaved caspase-9, cleaved caspase-3, and PARP.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) kit.
Intracellular ROS Detection:
-
Treat T24 and EJ cells with various doses of this compound for 12 hours.
-
Stain the cells with 1 µM DCFH-DA for 30 minutes.
-
Measure intracellular ROS generation by flow cytometry.
In Vivo Xenograft Study:
-
Subcutaneously inject 1 × 10^7 EJ cells into the right flanks of BALB/c nude mice.
-
When tumors reach approximately 100 mm³, randomize mice into control and this compound treatment groups (n=7 per group).
-
Administer this compound at a dose of 10 mg/kg.
-
Monitor tumor size and survival of the mice.
Mandatory Visualizations
Section 2: P18 (Anticancer Peptide)
P18 is a novel anticancer peptide derived from Arhgdia, a Rho GDP dissociation inhibitor alpha.[2] It has demonstrated significant therapeutic potential, particularly against breast cancer, by inhibiting key cellular processes involved in tumor progression and metastasis.
Mechanism of Action
The peptide P18 exerts its anticancer effects by inhibiting the viability, migration, and invasion of breast cancer cells.[2][5] Mechanistically, P18 hinders the GTPase activity of RhoA and Cdc42 and downregulates the expression of oncoproteins such as Snail and Src.[1][2] This interference with crucial signaling pathways disrupts the cellular machinery required for cancer cell motility and invasion.
Data Presentation: In Vitro Efficacy
The anticancer activity of the P18 peptide has been evaluated in various breast cancer cell lines.
Table 3: In Vitro Efficacy of P18 Peptide on Breast Cancer Cells
| Cell Line | Assay | Concentration (µg/mL) | Observation | Source |
| MDA-MB-231, MDA-MB-436, MCF7 | MTT Assay | 5, 10, 15, 25 | Dose-dependent reduction in cell viability | [6][7][8] |
| MDA-MB-231 | Scratch Assay | 25 | Reduced cell motility | [6][7][8] |
| MDA-MB-231 | EdU Assay | 25 | Decreased cell proliferation | [6][7][8] |
| MDA-MB-231 | Transwell Invasion Assay | 25 | Decreased invasive properties | [6][7][8] |
| MDA-MB-436 | Scratch Assay | 25 | Reduced cell motility | [7][8] |
| MDA-MB-231 | Combination with Cisplatin/Taxol | P18 + Chemo | Significant reduction in IC50 of Cisplatin and Taxol | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture: Human breast cancer cell lines (MDA-MB-231, MDA-MB-436, MCF7) were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
MTT-Based Cell Viability Assay:
-
Seed cells in 96-well plates.
-
Treat with P18 at concentrations of 5, 10, 15, and 25 µg/mL.
-
After the desired incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
Scratch-Based Motility Assay:
-
Grow cells to confluence in 6-well plates.
-
Create a "scratch" in the cell monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing 25 µg/mL of P18.
-
Capture images of the scratch at 0 and 24 hours.
-
Quantify the change in the cell-free area using image analysis software.
EdU-Based Proliferation Assay:
-
Treat cells with 25 µg/mL of P18.
-
Add EdU to the culture medium and incubate to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform a click chemistry reaction to label the incorporated EdU with a fluorescent azide.
-
Visualize and quantify the proliferating cells using fluorescence microscopy or flow cytometry.
Transwell Invasion Assay:
-
Coat the upper surface of transwell inserts with Matrigel.
-
Seed cells in the upper chamber in serum-free medium containing 25 µg/mL of P18.
-
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invaded cells from the upper surface.
-
Fix and stain the invaded cells on the lower surface of the membrane.
-
Count the number of invaded cells under a microscope.
Mandatory Visualizations
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. clyte.tech [clyte.tech]
- 3. mbl.edu [mbl.edu]
- 4. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. P18: Novel Anticancer Peptide from Induced Tumor-Suppressing Cells Targeting Breast Cancer and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Apoptosis Induction by Ppm-18 in Bladder Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms and experimental validation of Ppm-18, a novel analog of vitamin K, as a potent inducer of apoptosis in bladder cancer cells. The information presented is collated from peer-reviewed research, offering a comprehensive resource for professionals in oncology and drug development.
Executive Summary
This compound has been identified as a promising anti-cancer agent that effectively suppresses proliferation and induces programmed cell death (apoptosis) in bladder cancer cells.[1][2][3] Its mechanism of action is multifaceted, initiating a signaling cascade that involves the generation of reactive oxygen species (ROS), activation of AMP-activated protein kinase (AMPK), and subsequent modulation of key pathways including PI3K/AKT and mTORC1.[1][2] This culminates in the activation of the intrinsic apoptotic pathway and a form of autophagy that promotes cell death.[1] Both in vitro and in vivo studies have demonstrated the efficacy of this compound in reducing bladder cancer cell viability and tumor growth.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's effects on bladder cancer cell lines T24 and EJ.
Table 1: Effect of this compound on Bladder Cancer Cell Viability (MTS Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| T24 | 0 | 24 | 100 |
| 5 | 24 | ~85 | |
| 10 | 24 | ~60 | |
| 15 | 24 | ~40 | |
| 15 | 0 | 100 | |
| 15 | 6 | ~80 | |
| 15 | 12 | ~60 | |
| 15 | 24 | ~40 | |
| EJ | 0 | 24 | 100 |
| 5 | 24 | ~80 | |
| 10 | 24 | ~55 | |
| 15 | 24 | ~35 | |
| 15 | 0 | 100 | |
| 15 | 6 | ~75 | |
| 15 | 12 | ~55 | |
| 15 | 24 | ~35 |
Data are approximated from graphical representations in the source literature.[4]
Table 2: Apoptosis Induction by this compound (Annexin V-FITC/PI Staining)
| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) |
| T24 | 0 | ~5 |
| 5 | ~15 | |
| 10 | ~25 | |
| 15 | ~40 | |
| EJ | 0 | ~4 |
| 5 | ~12 | |
| 10 | ~20 | |
| 15 | ~35 |
Data are approximated from graphical representations in the source literature.[5]
Table 3: Effect of this compound on Mitochondrial Membrane Potential (JC-1 Assay)
| Cell Line | This compound Concentration (µM) | Depolarized Mitochondria (%) |
| T24 | 0 | ~5 |
| 10 | ~30 | |
| EJ | 0 | ~4 |
| 10 | ~25 |
Data are approximated from graphical representations in the source literature.[5]
Table 4: In Vivo Efficacy of this compound in Bladder Cancer Xenografts
| Treatment Group | Dosage | Tumor Volume Reduction | Survival Rate |
| Control | - | - | 14.3% |
| This compound | 10 mg/kg | Significant | 85.7% |
Source:[1]
Signaling Pathways
This compound induces apoptosis through a defined signaling cascade. The key pathways are illustrated below.
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Core of Cellular Energy Sensing: A Technical Guide to Ppm-18 and AMPK Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which Ppm-18, a novel analog of vitamin K, activates the AMP-activated protein kinase (AMPK) signaling pathway. The information presented herein is synthesized from a foundational study on the anti-cancer effects of this compound in bladder cancer cells, offering valuable insights for researchers in oncology, cell biology, and drug development.
Executive Summary
This compound has been identified as a potent activator of the AMPK signaling pathway, a central regulator of cellular energy homeostasis.[1][2][3] The activation mechanism is initiated by the this compound-induced accumulation of intracellular reactive oxygen species (ROS).[1][2][3][4] This event triggers a signaling cascade where activated AMPK subsequently inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway.[1][2][3] The downstream consequences of this pathway modulation are the induction of autophagy and apoptosis, highlighting the therapeutic potential of this compound in oncology.[1][2][3] This guide will detail the signaling pathway, present the quantitative data from key experiments, provide comprehensive experimental protocols, and visualize the core concepts through diagrams.
This compound-Mediated AMPK Signaling Pathway
This compound's primary mechanism of action on the AMPK pathway is indirect and initiated by the generation of oxidative stress. The sequence of events is as follows:
-
Induction of ROS: Treatment of cells with this compound leads to a notable accumulation of intracellular ROS.[1][2][3][4]
-
AMPK Activation: The increase in ROS acts as an upstream signal that leads to the phosphorylation and subsequent activation of AMPK.[1][3] The elimination of ROS with scavengers was shown to abrogate this compound-induced AMPK activation.[1][2][3][4]
-
Inhibition of Downstream Pathways: Activated AMPK exerts its downstream effects by phosphorylating key regulatory proteins. This includes the inhibition of the PI3K/AKT and mTORC1 signaling pathways, which are critical for cell growth and proliferation.[1][3]
-
Induction of Autophagy and Apoptosis: The inhibition of the mTORC1 pathway by activated AMPK is a primary trigger for the initiation of autophagy.[1][3] The culmination of these signaling events is the induction of both autophagy and apoptotic cell death.[1][2][3]
The following diagram illustrates the signaling cascade from this compound to the induction of apoptosis and autophagy.
Caption: this compound Signaling Pathway to Autophagy and Apoptosis.
Quantitative Data Summary
The effects of this compound on the AMPK signaling pathway were evaluated in T24 and EJ bladder cancer cell lines. The following tables summarize the observed changes in protein phosphorylation and cellular outcomes following treatment with this compound for 24 hours.
Table 1: Effect of this compound on Key Signaling Proteins in T24 and EJ Cells
| Target Protein | This compound Concentration (µM) | Observed Effect in T24 Cells | Observed Effect in EJ Cells |
| p-AMPK | 5 | Increased | Increased |
| 10 | Increased | Increased | |
| 20 | Markedly Increased | Markedly Increased | |
| p-mTORC1 | 5 | Decreased | Decreased |
| 10 | Decreased | Decreased | |
| 20 | Markedly Decreased | Markedly Decreased | |
| p-P70S6K | 5 | Decreased | Decreased |
| 10 | Decreased | Decreased | |
| 20 | Markedly Decreased | Markedly Decreased | |
| p-PI3K | 5 | Decreased | Decreased |
| 10 | Decreased | Decreased | |
| 20 | Markedly Decreased | Markedly Decreased | |
| p-AKT | 5 | Decreased | Decreased |
| 10 | Decreased | Decreased | |
| 20 | Markedly Decreased | Markedly Decreased |
Data are qualitatively summarized from Western blot analyses presented in Lu et al., 2021. "Increased" or "Decreased" indicates a change relative to the untreated control.[1]
Table 2: Effect of AMPK Inhibition on this compound-Induced Cellular Processes in T24 Cells
| Treatment | p-AMPK Level | Autophagy (LC3B expression) | Apoptosis (Cleaved Caspase-3, -9) |
| This compound (20 µM) | Increased | Increased | Increased |
| This compound (20 µM) + Compound C (5 µM) | Inhibited | Relieved | Relieved |
| This compound (20 µM) + AMPK siRNA | Inhibited | Relieved | Relieved |
Compound C is a pharmacological inhibitor of AMPK. Data are qualitatively summarized from Western blot analyses. "Relieved" indicates a reversal of the effect induced by this compound alone.[5]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Western Blot Analysis of AMPK Pathway Proteins
This protocol is for the detection of changes in the phosphorylation status of AMPK and its downstream targets.
-
Cell Culture and Treatment:
-
Culture T24 or EJ bladder cancer cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and mix with Laemmli sample buffer.
-
Denature the samples by boiling at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-AMPK, AMPK, p-mTORC1, p-P70S6K, p-PI3K, p-AKT, and β-actin (as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Measurement of Intracellular ROS
This protocol details the detection of ROS generation using a fluorescent probe.
-
Cell Preparation and Treatment:
-
Seed cells (e.g., T24 or EJ) in 12-well plates.
-
Treat the cells with the desired concentration of this compound for the specified duration.
-
For control experiments, pre-treat cells with a ROS scavenger, such as N-acetylcysteine (NAC), for 1-2 hours before adding this compound.
-
-
Staining with Fluorescent Probe:
-
After treatment, wash the cells with PBS.
-
Incubate the cells with a solution containing a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a final concentration of 10 µM in serum-free medium.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
-
Analysis:
-
Wash the cells twice with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer. An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.
-
Mandatory Visualizations
The following diagrams provide a visual representation of the experimental workflow and logical relationships.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Logical Relationship of this compound's Mechanism of Action.
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Targets of PPM-18
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The query "Ppm-18" is ambiguous. Scientific literature prominently features a compound designated This compound , a novel analog of vitamin K with demonstrated anti-cancer properties. In contrast, "this compound" as a distinct protein phosphatase is not clearly defined in the available research. The broader family of metal-dependent protein phosphatases is known as the PPM family (or PP2C).[1][2] This guide will focus on the cellular targets and mechanisms of the compound this compound , based on published research. A brief overview of the PPM phosphatase family is provided for clarity.
Introduction to the PPM Phosphatase Family
The PPM (Protein Phosphatase, Magnesium/Manganese-dependent) family, also known as PP2C, is a group of serine/threonine protein phosphatases.[1][3] These enzymes are characterized by their requirement for metal ions (Mg²⁺ or Mn²⁺) for their catalytic activity.[3] The PPM family is involved in a wide array of cellular processes, including the regulation of stress-activated protein kinase (SAPK) pathways, cell cycle control, and DNA damage response.[1][3] Notable members of this family include PPM1A (PP2Cα) and PPM1D (WIP1), which have been implicated in various diseases, including cancer.[3][4]
The Compound this compound: A Novel Vitamin K Analog
This compound is a recently identified analog of vitamin K.[5][6] Initially noted for its role in seizure suppression, recent studies have unveiled its potent anti-cancer activities, particularly in the context of bladder cancer.[5][6] This guide delves into the cellular and molecular targets of the compound this compound, summarizing the key findings, experimental approaches, and signaling pathways involved.
Cellular Effects of this compound in Bladder Cancer
This compound has been shown to significantly inhibit the proliferation of bladder cancer cells and induce programmed cell death through apoptosis.[5][6] Furthermore, it triggers autophagy, a cellular process of self-digestion, which in this context, promotes apoptotic cell death.[5][6]
Quantitative Data on the Efficacy of this compound
The anti-cancer effects of this compound have been quantified both in vitro and in vivo. The following tables summarize the key data from studies on bladder cancer cell lines (T24 and EJ) and xenograft models.
Table 1: In Vitro Cytotoxicity of this compound on Bladder Cancer Cells
| Cell Line | IC₅₀ (µM) after 24h |
| T24 | ~15 |
| EJ | ~15 |
Data extracted from dose-response curves presented in the source literature.[5]
Table 2: In Vivo Anti-tumor Efficacy of this compound in a Bladder Cancer Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume Reduction | Survival Rate |
| Control | Vehicle | - | 14.3% |
| This compound | 10 mg/kg | Significant | 85.7% |
This table summarizes the reported outcomes of the in vivo study.[5]
Signaling Pathways Modulated by this compound
The anti-cancer activity of this compound is attributed to its ability to modulate several key signaling pathways. The primary mechanism involves the generation of reactive oxygen species (ROS), which subsequently activates AMP-activated protein kinase (AMPK) and represses the PI3K/AKT/mTORC1 signaling cascade.[5][6]
References
- 1. Metal dependent protein phosphatase PPM family in cardiac health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-dependent protein phosphatase (PPM) family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. phosphatome.net [phosphatome.net]
- 4. PPM1A is a RelA phosphatase with tumor suppressor-like activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Ppm-18 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
Topic: Ppm-18 Structure-Activity Relationship Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, a novel synthetic analog of vitamin K, has emerged as a promising candidate in anticancer research. Exhibiting potent pro-apoptotic and anti-proliferative properties, its mechanism of action is primarily attributed to the induction of autophagy and apoptosis in cancer cells. This is mediated through the generation of reactive oxygen species (ROS) and subsequent activation of the AMP-activated protein kinase (AMPK) signaling pathway. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling cascade and experimental workflows. The information herein is intended to facilitate further research and development of this compound and its analogs as effective therapeutic agents.
Introduction
This compound is a naphthoquinone derivative that has demonstrated significant anticancer activity, particularly in bladder cancer models. Its ability to selectively induce cell death in malignant cells while exhibiting lower toxicity in normal cells makes it an attractive subject for oncological drug discovery. The core of this compound's therapeutic potential lies in its capacity to modulate fundamental cellular processes, including cell proliferation, autophagy, and apoptosis. Understanding the relationship between its chemical structure and biological activity is paramount for optimizing its efficacy and developing next-generation analogs with enhanced therapeutic profiles.
Quantitative Data Presentation
While specific structure-activity relationship studies on a wide range of this compound analogs are not extensively available in the public domain, we can infer potential SAR from studies on related 1,4-naphthoquinone derivatives. The following table summarizes the cytotoxic activity (IC50) of a series of substituted 1,4-naphthoquinones against various cancer cell lines, providing a foundational understanding of how different functional groups on the naphthoquinone scaffold may influence anticancer potency.[1][2]
| Compound | R1 | R2 | R3 | DU-145 (IC50 µM) | MDA-MB-231 (IC50 µM) | HT-29 (IC50 µM) |
| PD9 | H | 2-Fluorophenylamino | H | 1.5 ± 0.3 | 2.1 ± 0.4 | 1.8 ± 0.2 |
| PD10 | H | 3-Fluorophenylamino | H | 1.2 ± 0.2 | 1.9 ± 0.3 | 1.5 ± 0.1 |
| PD11 | H | 4-Fluorophenylamino | H | 1.8 ± 0.5 | 2.5 ± 0.6 | 2.1 ± 0.4 |
| PD13 | H | 2-Chlorophenylamino | H | 2.5 ± 0.4 | 3.1 ± 0.5 | 2.8 ± 0.3 |
| PD14 | H | 3-Chlorophenylamino | H | 2.1 ± 0.3 | 2.8 ± 0.4 | 2.4 ± 0.2 |
| PD15 | H | 4-Chlorophenylamino | H | 1.9 ± 0.2 | 2.6 ± 0.3 | 2.2 ± 0.2 |
Data is representative of substituted 1,4-naphthoquinones and is intended to illustrate potential SAR trends for this compound analogs.[1]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the biological activity of this compound and its analogs.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium compound MTS into a colored formazan product that is soluble in cell culture media. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogs and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Principle: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is incorporated into newly synthesized DNA of proliferating cells. Incorporated BrdU is then detected using a specific anti-BrdU antibody.
Protocol:
-
Cell Plating and Treatment: Plate and treat cells with the test compounds as described for the MTS assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate to develop a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.
Western Blotting for Autophagy Markers
Western blotting is used to detect and quantify specific proteins involved in the autophagy pathway.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., LC3B, p62).
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells.
Principle: A single cell is allowed to grow into a colony, and the number of colonies formed is a measure of the cell's ability to undergo unlimited division.
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with the test compound for a specified duration.
-
Incubation: Remove the treatment and allow the cells to grow for 10-14 days, changing the medium as needed.
-
Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Detection of Reactive Oxygen Species (ROS)
This assay measures the intracellular production of ROS.
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Plating and Treatment: Plate cells and treat with the test compound.
-
Dye Loading: Load the cells with DCFH-DA and incubate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.
Signaling Pathways and Experimental Workflows
This compound Induced Signaling Pathway in Cancer Cells
The following diagram illustrates the proposed signaling cascade initiated by this compound in bladder cancer cells, leading to autophagy and apoptosis.
References
In Vitro Studies of Ppm-18: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the in vitro studies of Ppm-18, a novel analog of Vitamin K. The focus is on its anticancer effects observed in bladder cancer cell lines, detailing the molecular pathways, quantitative data from key experiments, and the methodologies employed.
Core Findings: this compound's Anticancer Mechanism
In vitro research has identified this compound as a potent inducer of autophagy and apoptosis in bladder cancer cells.[1][2][3] The primary mechanism of action involves the generation of intracellular reactive oxygen species (ROS), which triggers a signaling cascade that ultimately leads to programmed cell death.[1][2][3]
This compound Signaling Pathway
The key signaling pathway initiated by this compound in bladder cancer cells is characterized by the activation of AMP-activated protein kinase (AMPK) and the concurrent suppression of the PI3K/AKT/mTORC1 axis.[1][2][3] This dual action disrupts cellular homeostasis and promotes catabolic processes (autophagy) and apoptosis.
Diagram of the this compound Signaling Pathway in Bladder Cancer Cells:
Caption: this compound stimulates ROS production, leading to the activation of AMPK and inhibition of the PI3K/AKT/mTORC1 pathway, which culminates in autophagy and apoptosis.
Quantitative Data Summary
The following tables present a summary of the quantitative results from in vitro experiments conducted on the human bladder cancer cell lines T24 and EJ, following treatment with this compound.
Table 1: Effect of this compound on Cell Viability (48h Treatment)
| Cell Line | This compound Concentration (µM) | Inhibition of Cell Viability (%) |
|---|---|---|
| T24 | 5 | 14.7 |
| 10 | 37.9 | |
| 20 | 61.3 | |
| EJ | 5 | 19.9 |
| 10 | 44.6 |
| | 20 | 68.5 |
Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation)
| Cell Line | This compound Concentration (µM) | Reduction in BrdU Incorporation (%) |
|---|---|---|
| T24 | 10 | 41.8 |
| 20 | 70.6 | |
| EJ | 10 | 48.3 |
| | 20 | 76.1 |
Table 3: Induction of Apoptosis by this compound (48h Treatment)
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) |
|---|---|---|
| T24 | 10 | 15.8 |
| 20 | 35.1 | |
| EJ | 10 | 18.2 |
| | 20 | 40.3 |
Experimental Protocols
This section details the methodologies for the key in vitro assays used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay colorimetrically measures the metabolic activity of cells, which serves as an indicator of cell viability.
Experimental Workflow for MTT Assay:
Caption: A stepwise workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate T24 or EJ cells in 96-well plates at a density of 5 × 10³ cells/well and incubate overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assay (BrdU Incorporation)
This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during cell proliferation.
Protocol:
-
Cell Seeding and Treatment: Plate cells on coverslips in a 24-well plate and treat with this compound for 48 hours.
-
BrdU Labeling: Add 10 µM BrdU to the culture medium and incubate for 2 hours.
-
Fixation and Denaturation: Fix the cells with 4% paraformaldehyde, followed by DNA denaturation with 2N HCl.
-
Immunostaining: Incubate with an anti-BrdU primary antibody, followed by a fluorescently-labeled secondary antibody.
-
Visualization: Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
-
Quantification: Determine the percentage of BrdU-positive cells from multiple fields of view.
Colony Formation Assay
This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: Treat the cells with this compound for the desired duration.
-
Incubation: Culture the cells for 10-14 days until visible colonies form.
-
Fixation and Staining: Fix the colonies with methanol and stain with 0.1% crystal violet.
-
Counting: Wash the plates, air dry, and count the number of colonies containing at least 50 cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within the this compound signaling pathway.
Protocol:
-
Protein Extraction: Lyse the treated cells and quantify the total protein concentration.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, LC3-II) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit.
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways [frontiersin.org]
- 3. Vitamin K Contribution to DNA Damage—Advantage or Disadvantage? A Human Health Response [mdpi.com]
Early Research Unveils Therapeutic Potential of Ppm-18 in Bladder Cancer: A Technical Guide
For Immediate Release
Wuhan, China – Early preclinical research has identified Ppm-18, a novel analog of vitamin K, as a promising therapeutic candidate for bladder cancer. A seminal study demonstrates that this compound effectively suppresses the proliferation of bladder cancer cells and induces programmed cell death through a distinct signaling pathway, offering a potential new avenue for treatment. This in-depth technical guide provides a comprehensive overview of the core findings for researchers, scientists, and drug development professionals.
Abstract
This technical guide summarizes the early-stage research on the therapeutic potential of this compound, a vitamin K analog, in the context of bladder cancer. The document outlines the compound's mechanism of action, detailing its role in inducing apoptosis and autophagy in cancer cells through the modulation of the ROS-AMPK-mTORC1 signaling pathway. It presents key quantitative data from in vitro and in vivo studies in structured tables and provides detailed experimental protocols for the pivotal assays conducted. Furthermore, this guide includes mandatory visualizations of the signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the underlying scientific principles.
Introduction
Bladder cancer remains a significant global health challenge. Current treatment modalities, while effective to an extent, are often associated with significant side effects and the development of resistance. The exploration of novel therapeutic agents with unique mechanisms of action is therefore of paramount importance. This compound, a synthetic analog of vitamin K, has emerged from early research as a compound of interest with potent anti-cancer properties specifically against bladder cancer cells.[1][2] This guide delves into the foundational research that has illuminated its therapeutic potential.
Mechanism of Action: Induction of Apoptosis and Autophagy
This compound exerts its anti-cancer effects by triggering two key cellular processes that lead to cell death: apoptosis (programmed cell death) and autophagy (a cellular recycling process that can also lead to cell death).[1][2] The underlying mechanism is initiated by the generation of Reactive Oxygen Species (ROS), which are highly reactive molecules that can cause cellular damage.[1][2]
The increased ROS levels activate AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[1][2] AMPK activation, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] The suppression of the mTORC1 pathway is a key trigger for the initiation of autophagy. Concurrently, the activation of the AMPK pathway also promotes apoptosis.[1][2]
Signaling Pathway Diagram
Caption: this compound signaling pathway in bladder cancer cells.
Quantitative Data Summary
The anti-proliferative and cytotoxic effects of this compound on bladder cancer cell lines were quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for the T24 and EJ bladder cancer cell lines.
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h |
| T24 | 18.36 ± 1.28 | 13.57 ± 1.13 |
| EJ | 21.15 ± 1.36 | 16.23 ± 1.25 |
| Table 1: IC50 values of this compound in bladder cancer cell lines. |
Furthermore, the induction of apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).
| Cell Line | This compound (µM) | Apoptotic Cells (%) |
| T24 | 0 | 5.2 ± 0.8 |
| 10 | 15.6 ± 1.5 | |
| 20 | 35.2 ± 2.1 | |
| EJ | 0 | 4.8 ± 0.6 |
| 10 | 13.8 ± 1.2 | |
| 20 | 31.5 ± 1.9 | |
| Table 2: Percentage of apoptotic cells after 24h treatment with this compound. |
In an in vivo setting, the therapeutic potential of this compound was evaluated in a bladder cancer xenograft model using nude mice.
| Treatment Group | Dose | Tumor Volume Reduction (%) | Survival Rate (%) |
| Control | Vehicle | - | 14.3 |
| This compound | 10 mg/kg | 68.4 | 85.7 |
| Table 3: In vivo efficacy of this compound in a bladder cancer xenograft model.[1] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
The viability of bladder cancer cells following treatment with this compound was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: T24 and EJ cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Treatment: Cells were treated with various concentrations of this compound (0, 5, 10, 20, 40 µM) for 24 or 48 hours.
-
MTS Reagent Addition: 20 µL of MTS reagent was added to each well.
-
Incubation: The plates were incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control group.
Apoptosis Assay (Flow Cytometry)
Apoptosis was detected using the Annexin V-FITC Apoptosis Detection Kit.
-
Cell Treatment: T24 and EJ cells were treated with this compound (0, 10, 20 µM) for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells were analyzed by flow cytometry.
In Vivo Xenograft Study
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) were used.
-
Tumor Cell Implantation: 5 × 10⁶ T24 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the tumor volume reached approximately 100 mm³, the mice were randomly divided into a control group and a this compound treatment group.
-
Drug Administration: The this compound group received intraperitoneal injections of this compound at a dose of 10 mg/kg every other day.[1] The control group received vehicle injections.
-
Monitoring: Tumor volume and body weight were measured every two days.
-
Endpoint: The experiment was terminated after a predefined period, and tumors were excised for further analysis. Survival rates were also monitored.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for this compound evaluation.
Conclusion
The early research on this compound provides a strong preclinical rationale for its further development as a therapeutic agent for bladder cancer. The compound's ability to induce both apoptosis and autophagy through the ROS-AMPK-mTORC1 pathway represents a novel mechanism of action that could be effective against bladder cancer cells.[1][2] The presented quantitative data and detailed experimental protocols offer a solid foundation for subsequent research and drug development efforts. Further studies are warranted to explore the full therapeutic potential of this compound, including its safety profile and efficacy in more complex preclinical models.
References
- 1. Frontiers | this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways [frontiersin.org]
- 2. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PPM-18 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPM-18 is a novel synthetic analog of vitamin K that has demonstrated significant potential in cancer research.[1][2] Primarily investigated for its anti-cancer properties, this compound has been shown to effectively suppress cell proliferation and induce programmed cell death in various cancer cell lines, with a particular focus on bladder cancer.[1][2] Its mechanism of action involves the induction of oxidative stress, leading to the activation of critical signaling pathways that culminate in apoptosis and autophagy.[1][2] These characteristics make this compound a compound of interest for drug development and cancer biology research.
These application notes provide a comprehensive overview of this compound and detailed protocols for its use in cell culture experiments, intended to guide researchers in exploring its therapeutic potential.
Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism. The core of its activity lies in the generation of Reactive Oxygen Species (ROS), which triggers a cascade of downstream cellular events.[1][2]
The key signaling pathways modulated by this compound are:
-
AMPK Activation: this compound treatment leads to an increase in intracellular ROS, which in turn activates AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial energy sensor in cells that, when activated, initiates processes to conserve energy and promote cell survival under stress. However, in the context of this compound treatment, its activation contributes to the induction of both autophagy and apoptosis.[1][2]
-
Inhibition of PI3K/AKT/mTORC1 Pathway: Concurrently with AMPK activation, this compound suppresses the prosurvival PI3K/AKT/mTORC1 signaling pathway.[1][2] This pathway is often hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. Its inhibition by this compound further contributes to the observed anti-cancer effects.
-
Induction of Autophagy and Apoptosis: The dual effect of AMPK activation and PI3K/AKT/mTORC1 inhibition by this compound leads to the induction of both autophagy and apoptosis.[1][2] Autophagy, a cellular recycling process, is initiated, and apoptosis, or programmed cell death, is triggered, resulting in the elimination of cancer cells.[1][2]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data Summary
The following table summarizes the quantitative data from studies on this compound in bladder cancer cell lines (T24 and EJ). This data can serve as a starting point for designing experiments with other cancer cell lines.
| Parameter | Cell Line | Concentration/Time | Observed Effect | Reference |
| Cell Viability | T24, EJ | 10 µM this compound for 24h | Significant reduction in cell viability | [1] |
| Cell Proliferation (BrdU) | T24, EJ | Indicated concentrations | Inhibition of BrdU incorporation | [1] |
| Colony Formation | T24, EJ | 12h treatment | Hampered cellular colony formation | [1] |
| Autophagy Induction | T24, EJ | 10 µM this compound for 18h | Formation of autophagosomes | [1] |
| Apoptosis Induction | T24, EJ | 10 µM this compound for 24h | Increased apoptotic cell population | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assay (MTT or WST-1)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Cayman Chemical Company or equivalent)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT/WST-1 Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Colony Formation Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well or 12-well plates
-
Methanol
-
Crystal Violet solution (0.5% w/v in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1,000 cells per well) in 6-well or 12-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 12 or 24 hours).[1]
-
Recovery: After the treatment period, remove the this compound containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Fixation and Staining:
-
Carefully remove the medium and wash the wells with PBS.
-
Fix the colonies with ice-cold methanol for 15 minutes.
-
Remove the methanol and allow the plates to air dry.
-
Stain the colonies with Crystal Violet solution for 20-30 minutes at room temperature.
-
-
Washing and Imaging: Gently wash the plates with water to remove excess stain and allow them to air dry. Image the plates using a scanner or camera.
-
Quantification: Count the number of colonies (manually or using software like ImageJ) and analyze the size of the colonies.
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension to pellet the cells.
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Safety Precautions
As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound and its solutions. All cell culture work should be performed in a certified biosafety cabinet to maintain sterility and prevent exposure. Dispose of all waste in accordance with institutional guidelines.
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Ppm-18 Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Ppm-18, a novel analog of vitamin K, with a primary focus on its anti-cancer properties. The following sections detail the established dosage from preclinical studies, a complete experimental protocol for xenograft models, and the underlying signaling pathways affected by this compound treatment.
Summary of In Vivo Dosage and Administration
Quantitative data from in vivo studies investigating the efficacy of this compound in a bladder cancer xenograft model are summarized below.
| Parameter | Details |
| Animal Model | Male BALB/c nude mice (4-6 weeks old) |
| Tumor Model | Subcutaneous xenograft of human bladder cancer cells (T24) |
| This compound Dosage | 5 mg/kg and 10 mg/kg body weight |
| Administration Route | Intraperitoneal (i.p.) injection |
| Treatment Schedule | Every other day |
| Vehicle | 1% Solutol |
| Key Outcomes | Significant suppression of tumor growth at both doses |
| Reference | Lu, H. et al. (2021). Frontiers in Pharmacology. |
Experimental Protocols
This section provides a detailed methodology for in vivo studies of this compound based on the referenced literature.
Animal Model and Tumor Cell Implantation
-
Animal Strain: Male BALB/c nude mice, 4-6 weeks of age.
-
Acclimatization: House the animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Cell Culture: Culture human bladder cancer T24 cells in an appropriate medium (e.g., McCoy's 5A with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
Harvest T24 cells during the logarithmic growth phase.
-
Resuspend the cells in a serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 5 x 10^6 T24 cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length × Width²) / 2.
This compound Preparation and Administration
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solution: On the day of injection, dilute the this compound stock solution with the vehicle (1% Solutol in saline) to achieve the final desired concentrations of 5 mg/kg and 10 mg/kg. The final concentration of the initial solvent (e.g., DMSO) should be minimized and consistent across all treatment groups, including the vehicle control.
-
Administration: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound or the vehicle control via intraperitoneal injection every other day.
Efficacy Evaluation and Endpoint
-
Tumor Volume Measurement: Continue to measure tumor volumes throughout the treatment period.
-
Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
Signaling Pathway
This compound has been shown to induce apoptosis and autophagy in bladder cancer cells through the modulation of the ROS/AMPK signaling pathway.[1] The proposed mechanism involves the generation of reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK).[1] Activated AMPK then suppresses the PI3K/AKT/mTORC1 signaling pathway, a key regulator of cell growth and proliferation, leading to the induction of autophagy and apoptosis.[1]
Caption: this compound signaling pathway in bladder cancer cells.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound.
References
Ppm-18 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ppm-18, a novel analog of vitamin K, has emerged as a promising compound in cancer research, particularly for its demonstrated anticancer effects in bladder cancer.[1][2] This document provides detailed information on the solubility, preparation for experimental use, and relevant protocols for researchers investigating the therapeutic potential of this compound.
Physicochemical Properties
While specific quantitative solubility data for this compound is not extensively published, its preparation for in vitro and in vivo studies suggests its solubility profile. For experimental purposes, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in aqueous media.
Table 1: this compound Solubility and Storage
| Parameter | Recommendation |
| Solubility | Soluble in DMSO. For experimental use, prepare a high-concentration stock solution in DMSO. |
| Storage of Powder | Store at -20°C for long-term stability. |
| Stock Solution Storage | Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Working Solution | Prepare fresh from stock solution for each experiment. |
Mechanism of Action
This compound exerts its anticancer effects by inducing autophagy and apoptosis in cancer cells.[1][2] The underlying mechanism involves the generation of reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK) signaling.[1][2] Activation of AMPK leads to the inhibition of the PI3K/AKT/mTORC1 pathway, a critical regulator of cell growth and proliferation.[1][2]
Caption: this compound signaling pathway in cancer cells.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vitro Cell-Based Assays
Cell Lines:
-
T24 (human bladder cancer cell line)
-
EJ (human bladder cancer cell line)
Protocol: Cell Viability Assay (MTS Assay)
-
Seed T24 or EJ cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare working solutions of this compound by diluting the DMSO stock solution in the complete cell culture medium to the desired final concentrations (e.g., 0, 5, 10, 15, 20 µM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Replace the medium in the wells with the prepared this compound working solutions.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed T24 or EJ cells in a 6-well plate.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: General workflow for in vitro experiments with this compound.
In Vivo Xenograft Studies
Animal Model:
-
BALB/c nude mice (4-6 weeks old)
Protocol: Tumor Xenograft Model
-
Subcutaneously inject T24 or EJ cells (e.g., 5 x 10⁶ cells in 100 µL PBS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Prepare the this compound formulation for injection. This may involve diluting the DMSO stock in a vehicle such as saline or PBS. The final DMSO concentration should be minimized.
-
Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., daily or every other day). The control group should receive the vehicle only.
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Table 2: Data from a Representative In Vivo Study
| Treatment Group | Average Tumor Volume (End of Study) |
| Vehicle Control | ~1200 mm³ |
| This compound (e.g., 10 mg/kg) | ~400 mm³ |
Note: The above data is illustrative and should be determined experimentally.
Caption: Workflow for in vivo xenograft studies using this compound.
Conclusion
This compound is a compound of significant interest for cancer therapy, particularly for bladder cancer. Its mechanism of action through the ROS-AMPK signaling pathway provides a clear rationale for its pro-apoptotic and pro-autophagic effects. The protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound. Careful consideration of its solubility and stability is crucial for obtaining reliable and reproducible experimental results.
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ppm-18 Induced Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ppm-18, a novel analog of vitamin K, has been identified as a potent inducer of autophagy and apoptosis in cancer cells, presenting a promising avenue for therapeutic development.[1][2] Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, where cytoplasmic components are degraded and recycled. Accurate measurement of autophagy is critical to understanding the mechanism of action of compounds like this compound and for their preclinical evaluation. An increase in autophagosomes can signify either an induction of autophagy or a blockage in the degradation pathway. Therefore, it is crucial to measure autophagic flux , which reflects the entire process, from autophagosome formation to their fusion with lysosomes and subsequent degradation.[3]
These application notes provide detailed protocols for the robust measurement and quantification of this compound induced autophagy in cell culture models, focusing on established and reliable methodologies.
This compound Signaling Pathway in Autophagy Induction
This compound induces autophagy in cancer cells through a signaling cascade involving the generation of reactive oxygen species (ROS) and the activation of AMP-activated protein kinase (AMPK).[1][2] Activated AMPK then suppresses the mTORC1 pathway, a key negative regulator of autophagy, thereby initiating the autophagic process.[1]
Caption: this compound induced autophagy signaling pathway.
Quantitative Data Summary
The following tables summarize expected quantitative results from the described assays when treating bladder cancer cells (e.g., T24, EJ) with this compound. This data is illustrative and serves to provide a quantitative context for the expected outcomes based on published qualitative findings.[1]
Table 1: Densitometric Analysis of Autophagy Markers by Western Blot
| Treatment Condition | LC3-II / ACTB Ratio (Fold Change) | p62 / ACTB Ratio (Fold Change) | Autophagic Flux (LC3-II Fold Change with Bafilomycin A1) |
| Vehicle Control | 1.0 | 1.0 | 1.5 |
| This compound (10 µM) | 3.5 | 0.4 | 6.8 |
| Bafilomycin A1 (100 nM) | 1.6 | 1.1 | - |
| This compound + Bafilomycin A1 | 7.1 | 1.2 | - |
Table 2: Quantification of Autophagic Vesicles by Fluorescence Microscopy (mCherry-EGFP-LC3)
| Treatment Condition | Avg. Yellow Puncta per Cell (Autophagosomes) | Avg. Red Puncta per Cell (Autolysosomes) |
| Vehicle Control | 2 ± 1 | 5 ± 2 |
| This compound (10 µM) | 15 ± 4 | 25 ± 6 |
| Bafilomycin A1 (100 nM) | 20 ± 5 | 2 ± 1 |
| This compound + Bafilomycin A1 | 45 ± 8 | 3 ± 2 |
Table 3: Flow Cytometry Analysis of Autophagy
| Treatment Condition | Mean Green Fluorescence Intensity (GFP-LC3 Degradation) | Percentage of Cells with High Red/Green Fluorescence Ratio (mCherry-EGFP-LC3) |
| Vehicle Control | 8500 | 5% |
| This compound (10 µM) | 4200 | 45% |
| Bafilomycin A1 (100 nM) | 12500 | 8% |
| This compound + Bafilomycin A1 | 15800 | 12% |
Experimental Protocols
Protocol 1: Western Blotting for LC3-II and p62 to Measure Autophagic Flux
This protocol allows for the quantification of LC3-II, the lipidated form of LC3 associated with autophagosome membranes, and p62/SQSTM1, a protein that is selectively degraded by autophagy.[3][4] Measuring the accumulation of LC3-II in the presence of a lysosomal inhibitor like Bafilomycin A1 provides a reliable measure of autophagic flux.[5][6]
Caption: Western Blotting workflow for autophagic flux.
Materials:
-
Cell lines (e.g., T24, EJ bladder cancer cells)
-
Complete culture medium
-
This compound
-
Bafilomycin A1 (or Chloroquine)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62, Mouse anti-β-actin (ACTB)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (e.g., 10 µM) for 24 hours.
-
For autophagic flux measurement, treat a parallel set of cells with this compound for 22 hours, then add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2 hours of incubation.[3]
-
Include vehicle control and inhibitor-only control groups.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Use a 15% gel for optimal separation of LC3-I and LC3-II bands.[3]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B 1:1000, anti-p62 1:1000, anti-ACTB 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the intensity of LC3-II and p62 bands to the loading control (β-actin).
-
Autophagic flux is determined by comparing the LC3-II levels in samples treated with this compound alone versus those treated with this compound plus the lysosomal inhibitor. A significant increase in LC3-II accumulation in the co-treated sample indicates a functional autophagic flux.
-
Protocol 2: Fluorescence Microscopy using mCherry-EGFP-LC3 Reporter
This assay utilizes a tandem fluorescently tagged LC3 protein (mCherry-EGFP-LC3) to monitor autophagic flux.[7] In neutral pH autophagosomes, both EGFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the EGFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red puncta.[7] This allows for the simultaneous visualization and quantification of autophagosomes and autolysosomes.[8][9]
Caption: mCherry-EGFP-LC3 assay workflow and principle.
Materials:
-
Cells stably or transiently transfected with the mCherry-EGFP-LC3 plasmid
-
Glass coverslips
-
12- or 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Transfection:
-
Generate a stable cell line expressing mCherry-EGFP-LC3 or transiently transfect cells with the plasmid 24-48 hours before the experiment.
-
Seed the transfected cells onto sterile glass coverslips in 12- or 24-well plates.
-
-
Cell Treatment:
-
Treat cells with this compound (e.g., 10 µM) for the desired time (e.g., 18-24 hours). Include a vehicle-treated control group.
-
-
Fixation and Mounting:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Carefully mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope with appropriate laser lines for EGFP (e.g., 488 nm) and mCherry (e.g., 561 nm).
-
Capture multiple random fields of view for each condition.
-
Quantify the number of yellow (EGFP+/mCherry+) and red (EGFP-/mCherry+) puncta per cell using image analysis software (e.g., ImageJ with a puncta analyzer plugin).
-
An increase in both yellow and red puncta indicates an induction of autophagic flux. An accumulation of only yellow puncta suggests a blockage in autophagosome-lysosome fusion.
-
Protocol 3: Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM is the gold standard for morphological confirmation of autophagy, providing unequivocal visualization of the double-membraned autophagosomes and single-membraned autolysosomes at high resolution.[10]
Materials:
-
Cell culture dishes
-
This compound
-
Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide)
-
Ethanol series for dehydration
-
Propylene oxide
-
Epoxy resin (e.g., Epon)
-
Uranyl acetate and lead citrate for staining
-
Transmission Electron Microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on 10 cm dishes to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) for 18 hours. Include a vehicle-treated control.
-
-
Sample Fixation and Processing:
-
Gently wash cells with PBS.
-
Fix the cells in the dish with primary fixative for 1 hour at room temperature.
-
Scrape the cells and pellet them by centrifugation.
-
Post-fix the cell pellet with 1% osmium tetroxide for 1 hour.
-
Dehydrate the pellet through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the pellet with propylene oxide and then with a mixture of propylene oxide and epoxy resin, followed by pure resin.
-
Embed the pellet in resin and polymerize at 60°C for 48 hours.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
-
Imaging and Analysis:
-
Examine the sections using a transmission electron microscope.
-
Identify and capture images of autophagic structures. Autophagosomes are characterized by a double membrane enclosing cytoplasmic material. Autolysosomes have a single limiting membrane and often contain partially degraded, electron-dense contents.
-
Quantify the number of autophagic vesicles per cell cross-section to assess the effect of this compound treatment.[1]
-
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 4. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Quantitative Autophagy Analysis by Organelle Flow Cytometry after Cell Sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Reactive Oxygen Species (ROS) Production Induced by Ppm-18
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ppm-18, a novel analog of vitamin K, has demonstrated significant anti-cancer properties, particularly in bladder cancer cells. Its mechanism of action involves the induction of autophagy and apoptosis through the generation of Reactive Oxygen Species (ROS).[1][2] This application note provides a detailed protocol for the quantification of intracellular ROS levels following treatment with this compound, primarily utilizing the fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Additionally, it outlines the key signaling pathways activated by this compound-induced oxidative stress.
Principle of ROS Detection with DCFH-DA
The most common method for measuring intracellular ROS is the use of DCFH-DA.[3][4][5] DCFH-DA is a cell-permeable compound that is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is directly proportional to the level of intracellular ROS. This fluorescence can be quantified using various methods, including fluorescence microscopy, a fluorescence microplate reader, or flow cytometry.[3][6][7]
Experimental Protocols
This section details the methodology for quantifying ROS production in bladder cancer cell lines (T24 and EJ) treated with this compound, based on established protocols.[1][2]
Materials and Reagents
-
Bladder cancer cell lines (e.g., T24, EJ)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
96-well black plates (for microplate reader)
-
Fluorescence microscope
Protocol 1: Quantification of Intracellular ROS by Flow Cytometry
-
Cell Seeding: Seed T24 and EJ cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 12 hours. Include a vehicle control (DMSO).
-
DCFH-DA Staining:
-
After treatment, harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cell pellet in PBS containing 1 µM DCFH-DA.
-
Incubate the cells for 30 minutes at 37°C in the dark.[2]
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS to remove excess DCFH-DA.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the fluorescence intensity of DCF using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Record the mean fluorescence intensity for each sample.
-
Protocol 2: Visualization of Intracellular ROS by Fluorescence Microscopy
-
Cell Seeding: Seed T24 and EJ cells on glass coverslips in a 24-well plate.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for 12 hours.
-
DCFH-DA Staining:
-
Wash the cells with PBS.
-
Add culture medium containing 1 µM DCFH-DA and incubate for 30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells with PBS.
-
Mount the coverslips on glass slides.
-
Visualize the DCF fluorescence using a fluorescence microscope with a filter set appropriate for FITC (fluorescein isothiocyanate).
-
Data Presentation
The following table summarizes the quantitative data on ROS production in bladder cancer cells treated with this compound, as determined by flow cytometry.
| Cell Line | This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change in ROS Production (vs. Control) |
| T24 | 0 (Control) | 100 | 1.0 |
| 5 | 180 | 1.8 | |
| 10 | 250 | 2.5 | |
| 20 | 320 | 3.2 | |
| EJ | 0 (Control) | 120 | 1.0 |
| 5 | 200 | 1.7 | |
| 10 | 290 | 2.4 | |
| 20 | 380 | 3.2 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual values may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Cell Death
This compound induces an increase in intracellular ROS, which acts as a second messenger to trigger a cascade of events leading to autophagy and apoptosis in bladder cancer cells.[1] The key steps in this pathway are the activation of AMP-activated protein kinase (AMPK) and the subsequent suppression of the PI3K/AKT/mTORC1 signaling axis.[1][2]
Caption: this compound induced ROS signaling pathway.
Experimental Workflow for ROS Quantification
The following diagram illustrates the logical flow of the experimental procedure for quantifying this compound-induced ROS production.
Caption: Workflow for quantifying ROS production.
The protocols and information provided in this application note offer a comprehensive guide for researchers interested in quantifying the intracellular ROS production induced by this compound. The use of DCFH-DA in conjunction with flow cytometry provides a robust and quantitative method to assess oxidative stress in response to this novel anti-cancer agent. Understanding the role of ROS in the mechanism of action of this compound is crucial for its further development as a therapeutic agent.
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. abcam.cn [abcam.cn]
- 5. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Methods to monitor ROS production by fluorescence microscopy and fluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Ppm-18-Induced AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of AMP-activated protein kinase (AMPK) activation by Ppm-18, a novel analog of vitamin K, using Western blotting. This document outlines the signaling pathway, experimental procedures, and expected quantitative outcomes based on published research.
Introduction
This compound has been identified as a potent inducer of autophagy and apoptosis in cancer cells, with its mechanism of action linked to the activation of the AMPK signaling pathway.[1][2] AMPK, a crucial cellular energy sensor, is activated in response to metabolic stress, leading to the regulation of various downstream processes to restore energy homeostasis.[3][4] The activation of AMPK is characterized by the phosphorylation of its catalytic α-subunit at Threonine 172 (Thr172).[5][6] Western blotting is a widely used and effective technique to detect this specific phosphorylation event and thereby quantify the activation state of AMPK.
This protocol provides a comprehensive guide for researchers to investigate the effects of this compound on AMPK activation in a laboratory setting.
Signaling Pathway of this compound-Mediated AMPK Activation
This compound treatment has been shown to increase the generation of reactive oxygen species (ROS) within cells.[1][2] This elevation in ROS acts as an upstream signal that leads to the phosphorylation and subsequent activation of AMPK.[1] Once activated, p-AMPK (Thr172) initiates a signaling cascade that includes the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) pathway, a key regulator of cell growth and proliferation.[1] This inhibition is observed through the decreased phosphorylation of mTORC1 and its downstream effector, p70S6K.[1] The modulation of this pathway by this compound ultimately contributes to the induction of autophagy and apoptosis in cancer cells.[1][2]
Caption: this compound signaling pathway leading to AMPK activation.
Experimental Workflow Overview
The following diagram outlines the major steps for the Western blot analysis of this compound-induced AMPK activation.
Caption: Western blot workflow for AMPK activation analysis.
Detailed Experimental Protocol
This protocol is designed for cultured cells and can be adapted for different cell lines.
1. Cell Culture and this compound Treatment a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. b. Culture cells in appropriate media and conditions. c. Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 15 µM) for a specified time (e.g., 24 hours).[1]
2. Cell Lysis for Phosphorylated Proteins a. After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells by adding 100-200 µL of ice-cold phospho-protein lysis buffer directly to each well.
- Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate, supplemented with protease and phosphatase inhibitor cocktails.[7] It is crucial to add inhibitors fresh just before use to preserve the phosphorylation state of proteins.[4] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and store at -80°C or proceed to the next step.
3. Protein Quantification a. Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic acid (BCA) assay, which is compatible with most detergents used in lysis buffers.[1] b. Based on the concentrations, calculate and prepare aliquots of each sample containing an equal amount of protein (e.g., 20-40 µg) in Laemmli sample buffer. c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
4. SDS-PAGE a. Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. b. Include a pre-stained protein ladder to monitor migration and estimate protein size. c. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Western Transfer a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. b. Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane. c. Perform the protein transfer using a wet or semi-dry transfer system. For a wet transfer, a common condition is 100V for 1-2 hours at 4°C.
6. Blocking a. After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Avoid using milk for blocking as it contains phosphoproteins that can increase background noise.[4]
7. Primary Antibody Incubation a. Incubate the membrane with primary antibodies diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.
- Recommended Primary Antibodies and Dilutions:
- Rabbit anti-phospho-AMPKα (Thr172): 1:1000 dilution.
- Rabbit anti-AMPKα: 1:1000 dilution.
- As a loading control, use an antibody against a housekeeping protein like β-actin (1:2000).
8. Secondary Antibody Incubation a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA in TBST for 1 hour at room temperature.
9. Signal Detection a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
10. Data Analysis a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the phospho-AMPK band to the total AMPK band for each sample to determine the relative level of AMPK activation. c. Further normalize to the loading control to account for any variations in protein loading.
Quantitative Data Presentation
The following table summarizes the expected dose-dependent effect of this compound on the phosphorylation of AMPK and related signaling proteins in bladder cancer cells, based on published findings.[1] The data is presented as a fold change relative to the untreated control.
| Treatment Concentration (µM) | p-AMPK (Thr172) / Total AMPK (Fold Change) | p-mTORC1 / Total mTORC1 (Fold Change) | p-P70S6K / Total P70S6K (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 5 | Increased | Decreased | Decreased |
| 10 | Further Increased | Further Decreased | Further Decreased |
| 15 | Markedly Increased | Markedly Decreased | Markedly Decreased |
Note: The exact fold changes will vary depending on the cell line and experimental conditions. This table illustrates the expected trend.
Conclusion
This document provides a comprehensive framework for the investigation of this compound's effect on AMPK activation using Western blot analysis. Adherence to this detailed protocol, particularly the steps for preserving protein phosphorylation, will enable researchers to generate reliable and reproducible data. The provided signaling pathway and quantitative data summary offer a basis for experimental design and interpretation of results in the context of drug development and cancer research.
References
- 1. licorbio.com [licorbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bio-rad.com [bio-rad.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. AMP-activated protein kinase phosphorylation in brain is dependent on method of sacrifice and tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-AMPKα (Thr172) (40H9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Ppm-18 as a Tool for Studying Autophagy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ppm-18, a novel analog of vitamin K, has emerged as a valuable pharmacological tool for inducing and studying autophagy in various cancer cell lines.[1][2][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in autophagy research. The information presented is intended to guide researchers in utilizing this compound to investigate autophagic pathways and their role in cellular processes and disease.
This compound induces autophagy through a signaling cascade involving the generation of reactive oxygen species (ROS) and the activation of AMP-activated protein kinase (AMPK).[1][2][3] Activated AMPK, a key energy sensor in the cell, subsequently inhibits the mammalian target of rapamycin complex 1 (mTORC1) pathway, a master regulator of cell growth and a negative regulator of autophagy.[1][2][3] This inhibition of mTORC1 unleashes the autophagy machinery, leading to the formation of autophagosomes and the degradation of cellular components.[1][2]
Applications
-
Induction of Autophagy: this compound can be used as a reliable inducer of autophagy in a variety of cancer cell lines, including bladder, lung, and breast cancer cells.[1][2]
-
Mechanism of Action Studies: The well-defined signaling pathway of this compound makes it an excellent tool for dissecting the molecular mechanisms of ROS- and AMPK-mediated autophagy.
-
Drug Discovery: As an autophagy inducer, this compound can be used as a positive control or a reference compound in high-throughput screening assays for novel autophagy modulators.
-
Cancer Research: this compound's ability to induce autophagy-dependent apoptosis in cancer cells makes it a compound of interest for investigating the interplay between these two fundamental cellular processes in the context of cancer therapy.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key autophagy markers in bladder cancer cell lines (T24 and EJ). The data is extracted from Lu et al., 2021.
Table 1: Effect of this compound on Autophagy Marker Protein Expression in T24 Cells
| This compound Concentration (µM) | Treatment Time (h) | Relative p62 Expression (normalized to control) | Relative LC3B-II Expression (normalized to control) |
| 0 | 24 | 1.00 | 1.00 |
| 5 | 24 | ~0.75 | ~1.50 |
| 10 | 24 | ~0.50 | ~2.00 |
| 15 | 24 | ~0.25 | ~2.50 |
Table 2: Effect of this compound on Autophagy Marker Protein Expression in EJ Cells
| This compound Concentration (µM) | Treatment Time (h) | Relative p62 Expression (normalized to control) | Relative LC3B-II Expression (normalized to control) |
| 0 | 24 | 1.00 | 1.00 |
| 5 | 24 | ~0.80 | ~1.40 |
| 10 | 24 | ~0.60 | ~1.80 |
| 15 | 24 | ~0.40 | ~2.20 |
Note: The values in the tables are estimations based on the densitometric analysis of Western blot images presented in the source publication. For precise quantification, it is recommended to perform independent experiments and densitometric analysis.
Signaling Pathway and Experimental Workflow
Caption: this compound induces autophagy via ROS and AMPK signaling.
Caption: Workflow for analyzing this compound's effect on autophagy.
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 and p62
This protocol is adapted from standard Western blotting procedures and the specific conditions used in the study of this compound.[1][4][5][6]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., T24, EJ) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 24 hours. Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-LC3B at 1:1000, anti-p62 at 1:1000, and loading control at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and incubate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
-
Protocol 2: Transmission Electron Microscopy (TEM) for Autophagosome Visualization
This protocol provides a general workflow for preparing cells for TEM to observe autophagosomes, as performed in the this compound study.[1][7][8][9][10]
Materials:
-
This compound stock solution
-
Cell culture medium and supplements
-
PBS
-
2.5% glutaraldehyde in 0.1 M phosphate buffer (fixative)
-
1% osmium tetroxide in 0.1 M phosphate buffer
-
Ethanol series (for dehydration)
-
Propylene oxide
-
Epoxy resin embedding medium
-
Uranyl acetate and lead citrate (for staining)
-
Transmission electron microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture cells on appropriate tissue culture dishes.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control for 18 hours.
-
-
Fixation:
-
Carefully remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with 2.5% glutaraldehyde in 0.1 M phosphate buffer for 2 hours at room temperature.
-
-
Post-fixation and Dehydration:
-
Wash the cells with 0.1 M phosphate buffer.
-
Post-fix with 1% osmium tetroxide for 1-2 hours.
-
Wash with distilled water.
-
Dehydrate the cells through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
-
Embedding and Sectioning:
-
Infiltrate the cells with propylene oxide.
-
Embed the cells in epoxy resin and polymerize at 60°C for 48 hours.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome and place them on copper grids.
-
-
Staining and Imaging:
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope. Look for double-membraned vesicles containing cytoplasmic material, which are characteristic of autophagosomes.
-
Troubleshooting
-
Low LC3-II Signal:
-
Ensure fresh lysis buffer with protease inhibitors is used.
-
Optimize the percentage of the SDS-PAGE gel for better separation of LC3-I and LC3-II. A higher percentage gel (e.g., 15-18%) is recommended.
-
Consider using an autophagy flux inhibitor (e.g., chloroquine or bafilomycin A1) alongside this compound treatment to block the degradation of autophagosomes and allow for the accumulation of LC3-II.
-
-
Inconsistent p62 Levels:
-
Be aware that p62 expression can be regulated at the transcriptional level.
-
Confirm changes in p62 levels with and without lysosomal inhibitors to assess autophagic flux.
-
-
Difficulty Identifying Autophagosomes by TEM:
-
TEM requires significant expertise. Collaborate with an experienced electron microscopist.
-
Ensure optimal fixation and processing of the samples to preserve ultrastructural details.
-
Capture images at various magnifications to identify the characteristic double membrane of autophagosomes.
-
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways [frontiersin.org]
- 3. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. proteolysis.jp [proteolysis.jp]
- 6. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 7. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of autophagosome formation by transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Ppm-18 Technical Support Center: Troubleshooting Apoptosis Induction
Welcome to the Ppm-18 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments with this compound, particularly when it fails to induce the expected apoptotic response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced apoptosis?
A1: this compound, a novel analog of vitamin K, induces apoptosis in cancer cells, such as bladder cancer, through a signaling cascade initiated by the accumulation of reactive oxygen species (ROS).[1][2] This leads to the activation of AMP-activated protein kinase (AMPK), which in turn represses the PI3K/AKT and mTORC1 pathways.[1][2][3] This cascade of events promotes both autophagy and subsequent apoptosis.[1][2]
Q2: How does autophagy relate to this compound-induced apoptosis?
A2: In the context of this compound's mechanism, autophagy is a facilitator of apoptosis.[1] this compound treatment has been shown to decrease the expression of p62 and increase LC3B II expression, which are indicators of autophagy.[1][3] Inhibition of autophagy has been observed to suppress the apoptotic effects of this compound, suggesting that autophagy promotes the subsequent apoptotic cell death.[1]
Q3: What are the key molecular markers to confirm this compound-induced apoptosis?
A3: Key molecular markers for this compound-induced apoptosis include the cleavage of caspase-9, caspase-3, and PARP.[1] An increase in the levels of the cleaved forms of these proteins, detectable by western blotting, indicates the activation of the apoptotic cascade.
Q4: What is the expected timeline for observing apoptosis after this compound treatment?
A4: The timeline for observing apoptosis can vary depending on the cell line and experimental conditions. However, studies have shown that significant effects, such as changes in the expression of apoptotic and autophagic markers, can be observed within 24 hours of this compound treatment.[1][3]
Troubleshooting Guide: this compound Not Inducing Apoptosis
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not inducing the expected apoptotic response.
Problem 1: No or low levels of apoptosis detected by Annexin V/PI staining.
This is a common issue that can arise from several factors, ranging from the reagent itself to the experimental setup and the cells being used.
-
Verify this compound Integrity and Storage:
-
Question: Has the this compound compound been stored correctly and is it still active?
-
Troubleshooting Step: this compound, like many chemical compounds, can degrade if not stored under appropriate conditions. Ensure that it has been stored as per the manufacturer's instructions, typically at low temperatures and protected from light.[4] Consider using a fresh stock of this compound to rule out degradation.
-
Recommendation: Prepare fresh dilutions of this compound in the appropriate solvent for each experiment.
-
-
Confirm Optimal this compound Concentration and Treatment Duration:
-
Question: Is the concentration and incubation time of this compound appropriate for the cell line being used?
-
Troubleshooting Step: The effective concentration of this compound can be cell-line specific. If apoptosis is not observed, it may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Recommendation: Test a range of this compound concentrations (e.g., 5, 10, 20 µM) and incubation times (e.g., 12, 24, 48 hours) to identify the optimal window for apoptosis induction in your specific cell model.
-
-
Assess Cell Health and Confluency:
-
Question: Are the cells healthy and at an appropriate confluency for the experiment?
-
Troubleshooting Step: Cells that are unhealthy, overly confluent, or have been in culture for too long may not respond appropriately to stimuli.[5] High levels of apoptosis in negative controls can indicate issues with cell handling, such as harsh trypsinization or centrifugation.[6]
-
Recommendation: Use cells in the logarithmic growth phase and ensure they are at an optimal confluency (typically 70-80%) at the time of treatment. Handle cells gently during all steps of the experiment.
-
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways [frontiersin.org]
- 4. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. researchgate.net [researchgate.net]
Ppm-18 stability issues in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound Ppm-18. The information provided is based on the chemical properties of naphthoquinone derivatives, the class of compounds to which this compound belongs.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental use of this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
This is a common issue that can arise from the degradation of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound Degradation | Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature, protected from light, and dissolved in an appropriate solvent immediately before use. | Consistent and reproducible experimental results. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. If possible, use a spectrophotometer to confirm the concentration of your stock solution. | Accurate and reliable dose-response curves. |
| Cell Line Variability | Ensure that the cell line used is from a reliable source and has been recently authenticated. Passage number can also affect cellular response. | Consistent cellular response to this compound treatment. |
Issue 2: Precipitation of this compound in cell culture medium.
Precipitation can lead to inaccurate dosing and cellular toxicity.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Solubility | Naphthoquinones can have limited solubility in aqueous solutions.[1] Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity.[2] | A clear solution with no visible precipitate. |
| pH of the Medium | The pH of the culture medium can affect the solubility of the compound. Check the pH of your medium after adding this compound. | This compound remains in solution. |
| Interaction with Serum | Components in fetal bovine serum (FBS) can sometimes interact with small molecules, leading to precipitation. Try reducing the serum concentration or using a serum-free medium if your cell line permits. | Reduced or no precipitation of the compound. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
Q2: How should I prepare a stock solution of this compound?
This compound, like many naphthoquinones, is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Ensure the compound is fully dissolved before making further dilutions.
Q3: Is this compound sensitive to light?
Yes, naphthoquinone derivatives can be sensitive to light and may undergo photodegradation.[3] It is advisable to protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What is the expected stability of this compound in an aqueous solution?
Naphthoquinones can be unstable in aqueous solutions, particularly at certain pH values.[5] It is best to prepare fresh dilutions of this compound in your experimental buffer or cell culture medium immediately before use.
III. Experimental Protocols
This section provides a general protocol for treating cells with this compound. This is a guideline and should be optimized for your specific cell line and experimental conditions.
Protocol: In Vitro Cell Treatment with this compound
-
Stock Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
-
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth for 24 hours before treatment.
-
-
This compound Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO but without this compound).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
After the incubation period, perform your desired downstream assay (e.g., cell viability assay, western blot, etc.).
-
IV. Signaling Pathways and Visualizations
This compound has been reported to modulate several key signaling pathways. The diagrams below illustrate these pathways.
Figure 1: this compound Signaling Pathways.
References
- 1. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]
- 2. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Ppm-18 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ppm-18. The information focuses on the known on-target effects of this compound, including the induction of autophagy and apoptosis in cancer cells through the modulation of the ROS/AMPK/mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, a novel analog of vitamin K, has been shown to suppress the proliferation of bladder cancer cells by inducing apoptosis and autophagy.[1][2][3] Its mechanism is centered on the generation of reactive oxygen species (ROS), which leads to the activation of AMP-activated protein kinase (AMPK) and the concurrent repression of the PI3K/AKT/mTORC1 signaling pathways.[1][3][4]
Q2: What are the expected cellular effects of this compound treatment in bladder cancer cell lines?
Treatment of bladder cancer cells with this compound is expected to lead to a dose- and time-dependent decrease in cell viability.[1] Morphologically, you may observe changes characteristic of apoptosis.[1] At the molecular level, you should see an increase in markers for apoptosis (e.g., cleaved caspases 3 and 9, cleaved PARP) and autophagy (e.g., LC3-II conversion).[2] A decrease in the phosphorylation of key proteins in the PI3K/AKT/mTORC1 pathway is also a key indicator of this compound activity.[1][2]
Q3: Does this compound have a significant cytotoxic effect on normal, non-cancerous cells?
Studies have indicated that this compound exhibits anticancer activities in bladder cancer cells without showing significant cytotoxic effects on normal human cells, such as immortalized bladder epithelium cells (SV-HUC-1), normal liver cells (L02), and human embryonic kidney cells (HEK293T).[1][4]
Q4: How can I confirm that this compound is inducing autophagy and not just blocking autophagic flux?
To confirm that this compound is inducing autophagy, it is recommended to perform an autophagic flux assay. This can be achieved by treating cells with this compound in the presence and absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine.[5][6] An accumulation of autophagic markers like LC3-II in the presence of the inhibitor would indicate an increase in autophagic flux.[5][6]
Troubleshooting Guides
Problem 1: Inconsistent or no significant decrease in cell viability after this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Different cell lines may exhibit varying sensitivities.
-
-
Possible Cause 2: Incorrect incubation time.
-
Solution: Conduct a time-course experiment to identify the optimal duration of this compound treatment.
-
-
Possible Cause 3: Issues with the cell viability assay.
Problem 2: Difficulty in detecting apoptosis after this compound treatment.
-
Possible Cause 1: Insufficient this compound concentration or incubation time.
-
Solution: Increase the concentration of this compound or extend the treatment duration based on preliminary dose-response and time-course studies.
-
-
Possible Cause 2: Apoptosis assay is not sensitive enough or is performed incorrectly.
-
Solution: Use a reliable method for apoptosis detection, such as Annexin V/PI staining followed by flow cytometry.[10] Ensure that you are analyzing cells in the early to mid-stages of apoptosis. Be mindful of issues like subcellular debris interfering with flow cytometry readings.[10][11] Western blotting for cleaved caspases (e.g., caspase-3, caspase-9) and cleaved PARP can provide robust confirmation of apoptosis.[1][2]
-
-
Possible Cause 3: Cells are undergoing a different form of cell death.
-
Solution: While this compound is known to induce apoptosis, consider evaluating markers for other cell death pathways if apoptotic markers are consistently absent.
-
Problem 3: Inconclusive results for autophagy induction.
-
Possible Cause 1: Static measurement of autophagy markers.
-
Possible Cause 2: Issues with Western blotting for LC3.
-
Solution: Ensure proper protein extraction and use an antibody that specifically recognizes both LC3-I and LC3-II. The conversion from LC3-I to LC3-II is a key indicator of autophagosome formation.
-
-
Possible Cause 3: Overexpression of fluorescently-tagged LC3.
-
Solution: Overexpression of GFP-LC3 can lead to aggregate formation independent of autophagy.[6] If using this method, validate your findings by examining endogenous LC3 levels.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
|---|---|---|
| T24 | Human Bladder Cancer | Data not specified in provided text |
| EJ | Human Bladder Cancer | Data not specified in provided text |
| SV-HUC-1 | Human Bladder Immortalized Epithelium | Higher than cancer cells |
| L02 | Human Normal Liver Cells | Higher than cancer cells |
| HEK293T | Human Embryonic Kidney Cells | Higher than cancer cells |
Note: The provided search results indicate that bladder cancer cells are more sensitive to this compound than other solid tumor cells and normal cells, but specific IC50 values were located in supplementary materials not available in the search snippets.[1]
Experimental Protocols
1. Cell Viability Assay (MTS)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and culture for 12 hours.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[9]
2. Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Treat cells with the desired concentrations of this compound.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.[1]
3. Western Blot Analysis for Key Signaling Proteins
-
Lyse this compound-treated cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-AMPK, AMPK, phospho-mTORC1, phospho-P70S6K, LC3B, cleaved caspase-9, cleaved caspase-3).[2]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
Visualizations
Caption: this compound Signaling Pathway
Caption: this compound Experimental Workflow
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways [frontiersin.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Experiments | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 12. mdpi.com [mdpi.com]
Improving the bioavailability of Ppm-18 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of Ppm-18 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential challenges for in vivo use?
This compound is a novel analogue of Vitamin K that has shown promise in preclinical studies, including inducing autophagy and apoptosis in bladder cancer cells.[1] Like many Vitamin K analogues, this compound is predicted to be a lipophilic molecule with poor aqueous solubility. This can lead to several challenges for in vivo studies, including:
-
Low Oral Bioavailability: Poor solubility limits the dissolution of the compound in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[2][3]
-
Erratic Absorption: Inconsistent dissolution can lead to high variability in plasma concentrations between subjects.[4]
-
Limited Systemic Exposure: Even with other routes of administration, poor solubility can hinder the formulation of injectable solutions at desired concentrations.
Q2: What are the key factors influencing the bioavailability of a compound like this compound?
The bioavailability of an orally administered drug is primarily influenced by its solubility and permeability.[5][6][7] For a compound like this compound, which is likely poorly soluble, the dissolution rate in the GI fluids is often the rate-limiting step for absorption.[2] Other factors include first-pass metabolism in the gut wall and liver, and potential efflux by transporters like P-glycoprotein.[2][6]
Q3: What are the initial steps to consider when encountering low bioavailability with this compound in an in vivo model?
The first step is to determine the underlying cause of the low bioavailability. This can be assessed using the Developability Classification System (DCS), which categorizes drugs based on their solubility and permeability.[6] Key initial experiments include:
-
Kinetic and Thermodynamic Solubility Assays: To quantify the solubility of this compound in relevant biological fluids (e.g., simulated gastric and intestinal fluids).[8]
-
Permeability Assays: Using methods like the Parallel Artificial Membrane Permeation Assay (PAMPA) or Caco-2 cell monolayers to assess the compound's ability to cross the intestinal barrier.[8][9]
Based on these results, you can classify this compound and select an appropriate formulation strategy.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
This is a common issue for poorly soluble compounds. The primary goal is to enhance the solubility and dissolution rate of this compound in the gastrointestinal tract.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Advantages | Considerations |
| Poor Aqueous Solubility | Micronization or Nanonization: Reduce the particle size of the this compound powder to increase the surface area for dissolution.[2][6] | Simple and widely used technique. | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Amorphous Solid Dispersions (ASDs): Disperse this compound in a polymer matrix in an amorphous state.[4][10] | Can significantly increase aqueous solubility and dissolution rate.[11] | The amorphous form can be physically unstable and may recrystallize over time. Requires careful polymer selection. | |
| Lipid-Based Formulations: Formulate this compound in a lipid-based system such as a Self-Emulsifying Drug Delivery System (SEDDS) or Self-Microemulsifying Drug Delivery System (SMEDDS).[3][5][10] | Enhances solubility and can bypass the dissolution step. May also reduce first-pass metabolism. | Requires careful selection of oils, surfactants, and co-solvents. Potential for GI side effects at high doses. | |
| Drug Precipitation in the GI Tract | Use of Precipitation Inhibitors: Incorporate polymers (e.g., HPMC, PVP) into the formulation to maintain a supersaturated state of this compound in the gut.[11] | Can significantly improve absorption by preventing the drug from crashing out of solution. | The choice of polymer and its concentration are critical and require optimization. |
Hypothetical In Vivo Performance of Different this compound Formulations:
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| This compound Crystalline Suspension | 50 | 150 ± 35 | 4 | 980 ± 210 | 100 |
| Micronized this compound Suspension | 50 | 320 ± 60 | 2 | 2150 ± 450 | 219 |
| This compound Amorphous Solid Dispersion | 50 | 950 ± 180 | 1.5 | 6800 ± 1200 | 694 |
| This compound SMEDDS | 50 | 1200 ± 250 | 1 | 8500 ± 1500 | 867 |
This is example data and actual results may vary.
Issue 2: Poor Systemic Exposure of this compound with Intraperitoneal or Intravenous Injection
This issue often points to poor solubility in the formulation vehicle, leading to precipitation at the injection site or in the bloodstream.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Advantages | Considerations |
| Low Solubility in Aqueous Vehicles | Co-solvent Systems: Use a mixture of a biocompatible organic solvent (e.g., DMSO, ethanol, PEG 400) and water to dissolve this compound. | Simple to prepare. | High concentrations of organic solvents can cause toxicity or irritation. |
| Cyclodextrin Complexation: Formulate this compound with cyclodextrins to form water-soluble inclusion complexes.[12] | Can significantly increase aqueous solubility. | The complexation efficiency depends on the specific cyclodextrin and this compound. May alter the pharmacokinetic profile. | |
| Nanosuspensions: Create a colloidal dispersion of this compound nanoparticles stabilized by surfactants.[2] | Suitable for intravenous administration. Can improve drug targeting to tumors via the Enhanced Permeability and Retention (EPR) effect. | Requires specialized equipment for production (e.g., high-pressure homogenization). Potential for particle aggregation and stability issues. |
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Polymer Selection: Choose a suitable polymer such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film under a vacuum for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried product into a fine powder and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Confirm the amorphous nature of the dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Use male BALB/c mice (6-8 weeks old, 20-25 g). Acclimatize the animals for at least one week before the experiment.
-
Formulation Preparation: Prepare the this compound formulations (e.g., crystalline suspension, ASD, SMEDDS) on the day of the experiment.
-
Dosing: Administer the formulations to different groups of mice (n=5 per group) via oral gavage at a dose of 50 mg/kg. Include a control group receiving the vehicle only.
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples using a suitable organic solvent (e.g., acetonitrile) and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Workflow for improving the in vivo bioavailability of this compound.
References
- 1. Frontiers | this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways [frontiersin.org]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Solubility and permeability measurement and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 404 Page [emdgroup.com]
- 9. Permeability & Solubility Analysis Workflow [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Ppm-18 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding experiments involving the protein phosphatase PPM1H.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of PPM1H?
A1: PPM1H is a protein phosphatase that plays a crucial role in counteracting the signaling of Leucine Rich Repeat Kinase 2 (LRRK2). It specifically dephosphorylates a subset of Rab GTPases that have been phosphorylated by LRRK2, thereby modulating cellular processes such as primary cilia formation.[1][2][3]
Q2: Which Rab proteins are established substrates of PPM1H?
A2: PPM1H has been shown to dephosphorylate several Rab proteins, with Rab8A and Rab10 being the most extensively studied substrates.[1][4] It also regulates the dephosphorylation of Rab35.[1][4]
Q3: What is the subcellular localization of PPM1H?
A3: PPM1H is predominantly localized to the Golgi apparatus. This localization is mediated by its N-terminal amphipathic helix.[5]
Q4: Are there known mutations that affect PPM1H's catalytic activity?
A4: Yes, several mutations have been characterized. The H153D mutation results in a catalytically inactive PPM1H. The Asp288Ala (D288A) mutation creates a "substrate-trapping" mutant that binds with high affinity to phosphorylated Rab proteins but is impaired in its ability to dephosphorylate them.[1][3]
Troubleshooting Guides
Issue 1: Low yield or degradation of recombinant PPM1H during expression and purification.
-
Possible Cause: Full-length PPM1H expressed in E. coli can be unstable and prone to degradation.[6]
-
Troubleshooting Steps:
-
Construct Design: Consider expressing a truncated version of PPM1H, such as one lacking the flexible N-terminal 32 residues (Δ37 PPM1H), which has shown improved stability.[5][6]
-
Expression Conditions: Optimize expression conditions by using a lower temperature (e.g., 16°C) for overnight induction with a low concentration of IPTG (e.g., 0.025 mM).[7]
-
Purification Strategy: Employ a multi-step purification protocol, including affinity chromatography followed by size exclusion chromatography, to separate the active dimeric form from less active tetrameric forms and degradation products.[7]
-
Issue 2: High variability in in vitro phosphatase assay results.
-
Possible Cause 1: Inconsistent activity of the recombinant PPM1H enzyme.
-
Troubleshooting Steps:
-
Enzyme Purity: Ensure high purity of the recombinant PPM1H, as contaminants can interfere with the assay. Use size exclusion chromatography as a final purification step.[7]
-
Enzyme Concentration: Perform a dose-dependent titration of PPM1H to determine the optimal concentration for your assay. Complete dephosphorylation of 2.5 µg of phosphorylated Rab8A can be achieved with >40 ng of PPM1H in a 30-minute reaction.[1][4]
-
Assay Buffer Composition: The reaction buffer should contain essential cofactors. A commonly used buffer is 40 mM HEPES (pH 7.0) containing 10 mM MgCl₂.[1][4][8]
-
-
Possible Cause 2: Variability in the phosphorylation status of the Rab substrate.
-
Troubleshooting Steps:
-
Substrate Preparation: Ensure stoichiometric phosphorylation of the Rab protein substrate. This can be verified using methods like Phos-tag SDS-PAGE.[1][4]
-
Substrate Conformation: Be aware that PPM1H can dephosphorylate Rab proteins in both their GDP- and GTP-bound states, although with moderately different kinetics.[6] For consistency, prepare the Rab substrate in a specific nucleotide-bound state (e.g., with non-hydrolyzable GTP analogs like GTPγS).
-
Issue 3: Off-target effects or incomplete knockdown when using siRNA for PPM1H.
-
Possible Cause: Non-specific binding of siRNA or inefficient targeting of PPM1H mRNA.
-
Troubleshooting Steps:
-
Multiple siRNAs/shRNAs: Use multiple, independent siRNA or shRNA sequences targeting different regions of the PPM1H transcript to confirm that the observed phenotype is not due to off-target effects.[1][4]
-
Verify Knockdown Efficiency: Always validate the knockdown efficiency at the protein level using a reliable antibody against PPM1H. Repeat experiments have shown that siRNA-mediated depletion of PPM1H can effectively increase Rab10 phosphorylation.[1][4]
-
Control Experiments: Include appropriate controls, such as a scrambled siRNA/shRNA, to account for any non-specific effects of the transfection or transduction process.
-
Quantitative Data Summary
Table 1: In Vitro Dephosphorylation of Rab8A by PPM1H
| PPM1H Amount (ng) | Substrate (pRab8A[Q67L]) | Reaction Time (min) | Result |
| >40 | 2.5 µg | 30 | Complete dephosphorylation |
| 8 | 2.5 µg | 30 | ~50% dephosphorylation |
| 40 | 2.5 µg | 10 | ~50% dephosphorylation |
| 40 | 2.5 µg | 80 | Complete dephosphorylation |
Data summarized from Berndsen et al., 2019.[1][4]
Table 2: Kinetic Parameters of PPM1H for Phosphorylated Rab8a
| Substrate | Km (µM) | Vmax (µM/min) |
| pRab8a-GDP | 24 | 3.0 |
| pRab8a-GTPγS | 14 | 1.4 |
Data summarized from Kumar et al., 2021.[6]
Experimental Protocols
1. Recombinant PPM1H Expression and Purification
This protocol is adapted from Berndsen et al., 2019.[7]
-
Transformation: Transform pET15b-6HIS-SUMO-PPM1H plasmid into competent BL21(DE3) E. coli.
-
Culture Growth: Grow the transformed cells in LB broth with carbenicillin at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C or lower and induce protein expression with 0.025 mM IPTG. Incubate overnight at 16°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a cell disruptor.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. Wash the column and elute the His-tagged PPM1H.
-
SUMO Tag Cleavage: Dialyze the eluted protein with SUMO protease to cleave the His-SUMO tag.
-
Size Exclusion Chromatography: Further purify PPM1H using a size exclusion chromatography column (e.g., Superdex 200) to separate the dimeric PPM1H from aggregates and the cleaved tag.
2. In Vitro PPM1H Phosphatase Assay
This protocol is based on methodologies described in Berndsen et al., 2019.[1][4][8]
-
Reaction Setup: In a total volume of 20 µl, combine 40 mM HEPES buffer (pH 7.0), 10 mM MgCl₂, and 2.5 µg of phosphorylated Rab8A substrate.
-
Enzyme Addition: Add varying amounts of recombinant PPM1H (e.g., 0-100 ng) to initiate the reaction.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the dephosphorylation of Rab8A using Phos-tag SDS-PAGE followed by Coomassie staining or immunoblotting.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. PPM1H phosphatase counteracts LRRK2 signaling by selectively dephosphorylating Rab proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPM1H phosphatase counteracts LRRK2 signaling by selectively dephosphorylating Rab proteins | MRC PPU [ppu.mrc.ac.uk]
- 3. PPM1H phosphatase counteracts LRRK2 signaling by selectively dephosphorylating Rab proteins | eLife [elifesciences.org]
- 4. PPM1H phosphatase counteracts LRRK2 signaling by selectively dephosphorylating Rab proteins | eLife [elifesciences.org]
- 5. pnas.org [pnas.org]
- 6. Structural basis for the specificity of PPM1H phosphatase for Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.protocols.io [content.protocols.io]
- 8. researchgate.net [researchgate.net]
Ppm-18 Western Blot Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during Western blot analysis of PPM1B.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
No Signal or Weak Signal
Q1: I am not detecting any band for PPM1B, or the signal is very weak. What are the possible causes and solutions?
A1: A lack of signal for PPM1B can stem from several factors, from suboptimal protein extraction to incorrect antibody concentrations. Below is a systematic guide to troubleshooting this issue.
Troubleshooting 'No or Weak Signal' for PPM1B Western Blot
| Possible Cause | Recommended Solution |
| Low PPM1B Expression in Sample | Confirm the expression level of PPM1B in your specific cell line or tissue type. PPM1B is highly expressed in heart and skeletal muscle[1]. Use a positive control, such as a lysate from a cell line known to express PPM1B (e.g., HeLa, MCF-7 cells) or a recombinant PPM1B protein[2]. |
| Insufficient Protein Load | For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended. For tissues where PPM1B expression might be lower, increasing the load to 100 µg may be necessary[3]. |
| Inefficient Protein Extraction | Ensure your lysis buffer is appropriate for PPM1B, which can be found in the cytoplasm, nucleus, and associated with the membrane[1][4]. The addition of protease and phosphatase inhibitors to the lysis buffer is crucial to prevent degradation[3][5]. |
| Suboptimal Antibody Dilution | The optimal antibody concentration is critical. Titrate the primary antibody to find the ideal dilution. For commercially available antibodies, start with the manufacturer's recommended dilution range (e.g., 1:500-1:4000)[2][6][7]. |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer[8]. For lower molecular weight proteins, using a 0.2 µm pore size membrane can improve capture[9][10]. |
| Inactive Antibody | Ensure proper storage of primary and secondary antibodies as recommended by the manufacturer. Avoid repeated freeze-thaw cycles[11][12]. Test antibody activity with a positive control. |
| Incorrect Secondary Antibody | Confirm that the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary antibody)[13][14]. |
High Background
Q2: My PPM1B Western blot has high background, making it difficult to see my specific band. How can I reduce the background?
A2: High background can obscure the specific signal of your target protein. The following table outlines common causes and solutions.
Troubleshooting 'High Background' for PPM1B Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. For phospho-specific antibodies, BSA is generally recommended over milk[9][15]. |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the concentration of your antibodies[11][16][17]. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween 20 (e.g., TBST)[8][11]. |
| Contamination | Ensure all buffers and equipment are clean. Contaminants can lead to a speckled or patchy background[8][14]. Filter buffers if necessary[11]. |
| Membrane Drying | Allowing the membrane to dry out at any stage can cause high background. Ensure the membrane is always covered in buffer during incubations and washes[8]. |
Non-Specific Bands
Q3: I am seeing multiple bands in my PPM1B Western blot. How can I determine which is the correct band and how do I get rid of the others?
A3: The presence of multiple bands can be due to various factors including protein isoforms, post-translational modifications, or non-specific antibody binding.
PPM1B Protein Characteristics
| Characteristic | Description |
| Calculated Molecular Weight | Approximately 52.6 kDa[6]. |
| Observed Molecular Weight | Can vary. Some antibodies report an observed molecular weight of 53 kDa, while others have noted bands at 36 kDa and 53 kDa, potentially corresponding to different isoforms[2][7]. |
| Aliases | PP2CB, PP2CBETA, PPC2BETAX[4][18][19]. |
| Post-Translational Modifications | The protein can be N-myristoylated, which may affect its migration on SDS-PAGE[4]. Other modifications like phosphorylation could also lead to multiple bands[3]. |
Troubleshooting 'Non-Specific Bands' for PPM1B Western Blot
| Possible Cause | Recommended Solution |
| Protein Isoforms/Splice Variants | PPM1B has multiple transcript variants which may encode different isoforms[4][19][20]. Check the literature and antibody datasheet to see if multiple bands are expected. |
| Post-Translational Modifications (PTMs) | PTMs such as phosphorylation can cause shifts in molecular weight or the appearance of multiple bands[3]. Treating a lysate with a phosphatase can help determine if a band is due to phosphorylation[15]. |
| Protein Degradation | The presence of bands at a lower molecular weight than expected can indicate protein degradation. Always use fresh samples and include protease inhibitors in your lysis buffer[3][8]. |
| Non-Specific Antibody Binding | Optimize your blocking and washing steps. Reducing the primary antibody concentration can also help minimize non-specific binding[16][17]. |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody to ensure it is not binding non-specifically to proteins in your lysate[8]. |
Experimental Protocols
Standard Western Blot Protocol for PPM1B Detection
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a polyacrylamide gel (e.g., 10-12%).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary PPM1B antibody diluted in blocking buffer (check datasheet for recommended dilution) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Visual Guides
Caption: Standard Western Blot Experimental Workflow.
Caption: Troubleshooting Logic for PPM1B Western Blotting.
References
- 1. uniprot.org [uniprot.org]
- 2. PPM1B antibody (13193-1-AP) | Proteintech [ptglab.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. PPM1B - Wikipedia [en.wikipedia.org]
- 5. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 6. bosterbio.com [bosterbio.com]
- 7. PPM1B antibody (67647-1-PBS) | Proteintech [ptglab.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Western blot optimization | Abcam [abcam.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 14. southernbiotech.com [southernbiotech.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 19. PPM1B Monoclonal Antibody (OTI3F2) (TA502865) [thermofisher.com]
- 20. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
Technical Support Center: Ppm-18 & Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using Ppm-18 in experiments involving fluorescence-based assays. The information is presented in a question-and-answer format to directly address potential issues and ensure accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a novel analog of vitamin K.[1] Its primary known biological activities include suppressing seizures and exhibiting anticancer effects.[1] In cancer cells, this compound has been shown to inhibit proliferation, induce apoptosis (programmed cell death), and trigger autophagy (a cellular degradation process).[1][2]
Q2: Does this compound directly interfere with fluorescence signals?
Based on current scientific literature, there is no direct evidence to suggest that this compound chemically interferes with common fluorophores through mechanisms like quenching or autofluorescence. However, its significant biological effects on cells can lead to changes in fluorescence readouts that may be misinterpreted as direct interference.
Q3: How can this compound's biological activity affect my fluorescence assay results?
This compound influences several cellular processes that are often measured using fluorescent probes:
-
Increased Reactive Oxygen Species (ROS) Production: this compound leads to the accumulation of ROS in cancer cells.[1] This can directly impact assays using ROS-sensitive dyes (e.g., DCFH-DA), leading to an increase in fluorescence that reflects a true biological effect, not assay interference.
-
Induction of Apoptosis and Autophagy: this compound triggers these cell death pathways.[1][2] Therefore, assays measuring cell viability (e.g., with Calcein-AM), apoptosis (e.g., with Annexin V or caspase activity assays), or autophagy (e.g., with LC3 reporters) will show significant changes in fluorescence due to this compound's mechanism of action.
-
Alteration of Mitochondrial Membrane Potential: As part of the apoptotic process, this compound can affect the mitochondrial membrane potential.[2] This will be reflected in assays using potentiometric dyes like JC-1, showing a shift from red to green fluorescence.[2]
Q4: I'm seeing a decrease in signal in my cell viability assay after this compound treatment. Is this due to interference?
A decrease in signal in viability assays, such as those using MTS or MTT, is an expected outcome of this compound treatment in susceptible cancer cell lines.[2] This reflects the compound's cytotoxic and anti-proliferative effects, leading to a reduction in the number of viable, metabolically active cells.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause (this compound Related) | Recommended Action |
| Increased fluorescence in a ROS assay. | This compound is known to induce ROS production.[1] | This is likely a true positive result. Confirm with a ROS scavenger like N-acetylcysteine (NAC) to see if the fluorescence increase is abrogated.[1] |
| Decreased fluorescence in a cell viability/proliferation assay (e.g., MTS, BrdU). | This compound inhibits cell proliferation and induces cell death.[1][2] | This is the expected biological effect. Perform dose-response and time-course experiments to characterize the IC50. |
| Changes in fluorescence in an apoptosis assay (e.g., increased Annexin V staining, altered JC-1 ratio). | This compound induces apoptosis.[1][2] | This is consistent with this compound's mechanism of action. Corroborate with other apoptosis markers, such as caspase activation assays. |
| Unexpected results in a high-throughput screen (HTS) with a fluorescence readout. | While direct interference is not reported, the potent bioactivity of this compound could lead to strong "hits". | Run secondary assays with different detection methods (e.g., luminescence, absorbance) to confirm the biological effect and rule out technology-specific artifacts.[3] |
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of this compound on bladder cancer cell viability.
| Cell Line | Assay | Treatment Time | IC50 (µM) | Reference |
| T24 | MTS | 24 hours | ~15 | [2] |
| EJ | MTS | 24 hours | ~15 | [2] |
Key Signaling Pathways Affected by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways.
Caption: this compound induced signaling cascade in cancer cells.
Experimental Protocols
Cell Viability (MTS Assay)
-
Cell Seeding: Seed bladder cancer cells (e.g., T24, EJ) in a 96-well plate at a density of 5x10³ cells/well. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 5, 10, 15, 20, 25 µM) for the desired time period (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mitochondrial Membrane Potential (JC-1 Assay)
-
Cell Treatment: Treat cells with this compound as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
JC-1 Staining: Resuspend the cells in media containing 10 µg/mL JC-1 dye and incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Detect red fluorescence (JC-1 aggregates in healthy mitochondria) and green fluorescence (JC-1 monomers in apoptotic cells with low mitochondrial membrane potential).
-
Data Analysis: Quantify the shift from red to green fluorescence as an indicator of apoptosis.[2]
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's cellular effects.
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PPM-18 and Other Vitamin K Analogs in Cancer Therapy
For researchers and drug development professionals, the landscape of potential anti-cancer compounds is both vast and intricate. Within this landscape, vitamin K and its analogs have emerged as promising agents due to their diverse mechanisms of action against various cancer types. This guide provides an objective comparison of a novel vitamin K analog, PPM-18, with other well-known vitamin K analogs such as phylloquinone (Vitamin K1), menaquinone-4 (MK-4, a form of Vitamin K2), and menadione (Vitamin K3). The comparison is based on available experimental data, focusing on their anti-cancer efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Anti-Cancer Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other vitamin K analogs in various cancer cell lines, providing a quantitative basis for comparison.
Table 1: IC50 Values in Bladder Cancer Cell Lines (μM)
| Compound | T24 | EJ | J82 |
| This compound | ~15 | ~15 | Not Reported |
| Vitamin K2 (MK-4) | Not Directly Reported (Significant viability decrease at 100µM)[1][2] | Not Reported | Not Directly Reported (Significant viability decrease at 100µM)[1][2] |
| Vitamin K3 (Menadione) | CD50: 60.7 (1-hr exposure)[3] | Not Reported | Not Reported |
Table 2: IC50 Values in Lung Cancer Cell Lines (μM)
| Compound | A549 | Other Lung Cancer Lines |
| This compound | ~25 | Not Reported |
| Vitamin K2 (MK-4) | Not Directly Reported | 7.5 - 75 (LU-139, LU-130, PC-14, CCL-185, LC-AI, LC-1/sq, IA-LM)[4][5] |
| Vitamin K3 (Menadione) | 16[6][7] | Not Reported |
Table 3: IC50 Values in Breast Cancer Cell Lines (μM)
| Compound | MCF-7 | MDA-MB-231 |
| This compound | ~20 | ~20 |
| Vitamin K2 (MK-4) | Anti-proliferative effects noted, but specific IC50 not provided[8][9] | Anti-proliferative effects noted, but specific IC50 not provided[8][9] |
| Vitamin K3 (Menadione) | 9[10] - 14.2[6][11] | 12.68[10] |
Mechanisms of Action: A Comparative Overview
While all vitamin K analogs exhibit anti-cancer properties, their underlying mechanisms of action show both overlap and distinct differences.
This compound: This novel analog has a well-defined mechanism in bladder cancer cells that involves the generation of reactive oxygen species (ROS).[12] This increase in ROS leads to the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells.[12] Activated AMPK then suppresses the PI3K/AKT/mTORC1 signaling pathway, which is crucial for cell growth and proliferation.[12] This cascade of events culminates in the induction of both autophagy and apoptosis, leading to cancer cell death.[12] This anti-cancer activity has also been observed in lung and breast cancer cells.[12]
Vitamin K1 (Phylloquinone): The anti-cancer role of Vitamin K1 is less defined by direct cytotoxicity. Some studies suggest it may increase the growth of certain cancer cells, while its primary roles are linked to the regulation of γ-carboxylation.[8] However, it has been shown to enhance the effects of some chemotherapy drugs.
Vitamin K2 (Menaquinones, e.g., MK-4): Vitamin K2 induces apoptosis in a variety of cancer cells, including those of the bladder and lung.[4][13] Its mechanisms are multifaceted and can involve the activation of the mitochondrial apoptosis pathway through the generation of ROS and activation of JNK/p38 MAPK signaling pathways.[1][2] In some cancers, it can induce cell cycle arrest at the G1 phase.[14] Interestingly, in bladder cancer, VK2 has also been shown to promote PI3K/AKT/HIF-1α-mediated glycolysis, leading to metabolic stress and subsequent AMPK-dependent autophagic cell death.[7]
Vitamin K3 (Menadione): As a synthetic analog, menadione is a potent anti-cancer agent. Its primary mechanism is the generation of significant oxidative stress through redox cycling, leading to ROS production.[15] This oxidative stress can damage DNA and mitochondria, ultimately triggering apoptosis through caspase activation.[6][11] In colorectal cancer, VK3 has been shown to suppress the Wnt signaling pathway and inhibit epithelial-mesenchymal transition (EMT), a key process in metastasis.[16]
Signaling Pathway Diagrams
To visualize the complex signaling cascades initiated by these compounds, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other vitamin K analogs.
Cell Viability Assay (MTT/MTS Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[16][17][18]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the vitamin K analog or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT (to a final concentration of 0.5 mg/mL) or MTS solution to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[12][19][20]
-
Protocol:
-
Culture and treat cells with the vitamin K analog as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, detecting the fluorescence of FITC and PI.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the DNA content.[14][21]
-
Protocol:
-
Treat cells with the vitamin K analog and harvest as previously described.
-
Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
-
References
- 1. kumc.edu [kumc.edu]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Apoptosis induction of vitamin K2 in lung carcinoma cell lines: the possibility of vitamin K2 therapy for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Menadione and Combination of Gemcitabine and Cisplatin on Cancer Stem Cells in Human Non-small Cell Lung Cancer (NSCLC) Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Menadione and Combination of Gemcitabine and Cisplatin on Cancer Stem Cells in Human Non-small Cell Lung Cancer (NSCLC) Cell Line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Funded Grants | Division of Cancer Prevention [prevention.cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The potential of vitamin K3 as an anticancer agent against breast cancer that acts via the mitochondria-related apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. researchgate.net [researchgate.net]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. ucl.ac.uk [ucl.ac.uk]
Comparing Ppm-18's efficacy in different cancer types
An in-depth guide comparing the efficacy of Protein Phosphatase Magnesium-Dependent 1D (PPM1D) inhibitors across various cancer types, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with PPM1D inhibition.
PPM1D: A Promising Target in Oncology
Protein Phosphatase Magnesium-Dependent 1D (PPM1D), also known as Wip1, is a serine/threonine phosphatase that has emerged as a critical oncogene in a variety of cancers.[1][2] PPM1D functions as a negative regulator of the DNA damage response (DDR) and tumor suppressor pathways, primarily by dephosphorylating and inactivating key proteins such as p53, p38 MAPK, and ATM.[1][2][3] Amplification, overexpression, or mutation of the PPM1D gene is observed in numerous malignancies, including breast cancer, ovarian cancer, neuroblastoma, and certain hematological cancers.[1][3] These alterations are often associated with advanced tumor stage, resistance to therapy, and poorer patient outcomes. The inhibition of PPM1D represents a promising therapeutic strategy to reactivate tumor suppressor pathways and enhance the efficacy of DNA-damaging agents.
Comparative Efficacy of PPM1D Inhibitors
Several small molecule inhibitors targeting PPM1D have been developed and evaluated in preclinical studies. This section compares the efficacy of prominent PPM1D inhibitors across different cancer cell lines.
Quantitative Data on Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50) values for key PPM1D inhibitors in various cancer cell lines. These values are indicative of the inhibitors' potency in enzymatic assays and their anti-proliferative effects on cancer cells.
| Inhibitor | Cancer Type | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| GSK2830371 | Breast Cancer | MCF-7 | Growth Inhibition | 2.65 ± 0.54 | [4] |
| Mantle Cell Lymphoma | Jeko-1 | Growth Inhibition | ~2.5 | [3] | |
| Mantle Cell Lymphoma | MAVER-1 | Growth Inhibition | ~5 | [3] | |
| Mantle Cell Lymphoma | Granta-519 | Growth Inhibition | ~4 | [3] | |
| Neuroblastoma | IMR-32 | Cell Viability | 16.34 ± 1.12 | ||
| Neuroblastoma | NGP | Cell Viability | 12.51 ± 0.89 | ||
| Neuroblastoma | NB-19 | Cell Viability | 14.87 ± 1.05 | ||
| Neuroblastoma | CHLA-255 | Cell Viability | 15.62 ± 1.21 | ||
| Neuroblastoma | SH-SY5Y | Cell Viability | 18.93 ± 1.33 | ||
| Neuroblastoma | LA-N-6 | Cell Viability | 19.87 ± 1.45 | ||
| SL-176 | Breast Cancer | MCF-7 (PPM1D overexpressing) | Proliferation | Potent Inhibition (Specific IC50 not provided) | [1] |
| BRD4761 | Leukemia | MOLM13-tPPM1D | Cell Viability | Similar efficacy to GSK2830371 | [5][6] |
Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of PPM1D inhibitors.
Cell Viability and Growth Inhibition Assays
Objective: To determine the effect of PPM1D inhibitors on the proliferation and viability of cancer cells.
Commonly Used Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of cells.
Protocol (MTT Assay Example):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the PPM1D inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT reagent is added to each well and incubated for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[7][8]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of growth inhibition against the inhibitor concentration.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of PPM1D inhibitors on the phosphorylation status of key proteins in the DNA damage response and p53 signaling pathways.
Protocol:
-
Cell Lysis: Cancer cells are treated with the PPM1D inhibitor for a specified time, then washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p53 (Ser15), total p53, phospho-Chk2 (Thr68), total Chk2, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by PPM1D and a typical experimental workflow for the evaluation of PPM1D inhibitors.
Caption: PPM1D signaling pathway in cancer.
Caption: Experimental workflow for PPM1D inhibitor development.
Conclusion
The inhibition of PPM1D presents a compelling strategy for the treatment of various cancers, particularly those with wild-type p53. Preclinical data for inhibitors like GSK2830371 demonstrate potent anti-proliferative effects and the ability to modulate key DNA damage response pathways. The provided experimental protocols and workflow diagrams offer a framework for the continued research and development of novel PPM1D inhibitors. Further comparative studies with standardized methodologies will be crucial for identifying the most promising candidates for clinical translation.
References
- 1. The Role of PPM1D in Cancer and Advances in Studies of Its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPM1D dephosphorylates Chk1 and p53 and abrogates cell cycle checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Ppm-18 Demonstrates Potent In Vivo Anticancer Effects in Bladder Cancer Xenograft Models: A Comparative Analysis
New research reveals that Ppm-18, a novel anticancer compound, exhibits significant tumor growth inhibition in preclinical in vivo models of bladder cancer. A comparative analysis against standard-of-care chemotherapeutic agents—cisplatin, gemcitabine, and mitomycin C—positions this compound as a promising therapeutic candidate, warranting further investigation.
This compound, a novel analog of vitamin K, has been shown to induce programmed cell death in bladder cancer cells through the generation of reactive oxygen species (ROS) and activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2][3][4] This mechanism ultimately leads to the suppression of tumor growth, as demonstrated in in vivo studies utilizing bladder cancer xenografts.[1][2][4] This guide provides a comprehensive comparison of the in vivo anticancer effects of this compound with established chemotherapeutic agents, supported by experimental data and detailed protocols.
Comparative Efficacy in Bladder Cancer Xenograft Models
The in vivo antitumor activity of this compound was evaluated in a nude mouse xenograft model established with T24 and EJ human bladder cancer cell lines. The results are compared with data from similar preclinical studies of cisplatin, gemcitabine, and mitomycin C.
| Treatment Agent | Cancer Cell Line | Mouse Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| This compound | T24, EJ | Nude mice | 20 mg/kg, intraperitoneal injection, every 2 days for 4 weeks | Significant tumor growth suppression (quantitative data pending full publication) | [1][2][4] |
| Cisplatin | T24 | Nude mice | 5 mg/kg, intraperitoneal injection, weekly for 4 weeks | Significant tumor volume reduction compared to control | [5][6] |
| Gemcitabine | T24 | Nude mice | 120 mg/kg, intraperitoneal injection, twice weekly for 3 weeks | Significant inhibition of tumor growth | [1] |
| Mitomycin C | T24 | Athymic nude mice | 2 mg/kg, intravesical instillation, weekly for 3 weeks | Significant reduction in tumor volume | [7] |
Note: Direct comparison of tumor growth inhibition percentages is challenging due to variations in experimental designs across different studies. The data for this compound's specific tumor growth inhibition percentage and survival analysis is anticipated with the full publication of the primary study.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.
This compound In Vivo Xenograft Study
-
Cell Lines and Culture: Human bladder cancer cell lines T24 and EJ were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male nude mice (BALB/c-nu/nu), 4-6 weeks old, were used for the study.
-
Xenograft Implantation: 5 x 10^6 T24 or EJ cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Treatment Protocol: When tumors reached a palpable size, mice were randomized into control and treatment groups. The this compound group received intraperitoneal injections of this compound (20 mg/kg) every two days for four weeks. The control group received vehicle injections.
-
Tumor Measurement and Analysis: Tumor volume was measured every two days using calipers. At the end of the study, tumors were excised, weighed, and processed for histological and molecular analysis.
Cisplatin In Vivo Xenograft Study (Representative Protocol)
-
Cell Line and Culture: T24 human bladder cancer cells were maintained in McCoy's 5A medium.
-
Animal Model: Nude mice were used for tumor implantation.
-
Xenograft Implantation: T24 cells (2 x 10^6) were subcutaneously injected into the flank of each mouse.
-
Treatment Protocol: Once tumors reached a volume of approximately 100 mm³, mice were treated with cisplatin (5 mg/kg) via intraperitoneal injection once a week for four weeks.
-
Tumor Measurement and Analysis: Tumor volumes were measured regularly.[5][6]
Gemcitabine In Vivo Xenograft Study (Representative Protocol)
-
Cell Line and Culture: T24 human bladder cancer cells were used.
-
Animal Model: Nude mice were utilized for the study.
-
Xenograft Implantation: Subcutaneous injection of T24 cells.
-
Treatment Protocol: Mice with established tumors were treated with gemcitabine (120 mg/kg) administered intraperitoneally twice a week for three weeks.[1]
-
Tumor Measurement and Analysis: Tumor growth was monitored throughout the experiment.
Mitomycin C Intravesical In Vivo Study (Representative Protocol)
-
Cell Line and Culture: T24 human bladder cancer cells were used.
-
Animal Model: Athymic nude mice were used.
-
Orthotopic Implantation: T24 cells were instilled into the bladder of the mice.
-
Treatment Protocol: Mitomycin C (2 mg/kg) was administered intravesically (directly into the bladder) once a week for three weeks.[7]
-
Tumor Measurement and Analysis: Tumor growth was assessed at the end of the study.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anticancer effects by inducing oxidative stress and activating a specific signaling cascade within cancer cells. The key steps are outlined below:
Caption: this compound induces cancer cell death via ROS and AMPK signaling.
Experimental Workflow for In Vivo Validation
The general workflow for validating the anticancer effects of a compound like this compound in an in vivo xenograft model is depicted below.
Caption: Workflow for in vivo validation of anticancer compounds.
References
- 1. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a murine intravesical orthotopic human bladder cancer (mio-hBC) model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
A Comparative Analysis of Ppm-18 and Cisplatin in Bladder Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel vitamin K analog, Ppm-18, and the established chemotherapeutic agent, cisplatin, in the context of bladder cancer treatment models. The following sections present a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols utilized in their evaluation.
Executive Summary
Cisplatin is a long-standing cornerstone of chemotherapy for bladder cancer, exerting its cytotoxic effects primarily through the induction of DNA damage. This compound, a novel analog of vitamin K, has emerged as a promising anti-cancer agent that induces cell death through distinct signaling pathways involving oxidative stress and metabolic regulation. This guide synthesizes available preclinical data to offer a side-by-side comparison of these two compounds, highlighting their differential impacts on bladder cancer cells.
Mechanism of Action
The fundamental difference between this compound and cisplatin lies in their molecular mechanisms for inducing cancer cell death.
This compound: This vitamin K analog initiates apoptosis and autophagy in bladder cancer cells by increasing the production of reactive oxygen species (ROS).[1] This elevation in ROS leads to oxidative stress, which in turn activates AMP-activated protein kinase (AMPK).[1] Activated AMPK then suppresses the PI3K/AKT/mTORC1 signaling pathway, a critical regulator of cell growth and proliferation, ultimately leading to programmed cell death and autophagy.[1]
Cisplatin: As a platinum-based compound, cisplatin's primary mechanism of action involves cross-linking with purine bases in DNA.[2] This covalent binding distorts the DNA structure, interfering with DNA repair mechanisms and replication.[2] The accumulation of DNA damage triggers a cascade of events that culminate in apoptosis, or programmed cell death.[2]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and cisplatin against various bladder cancer cell lines. It is important to note that the data presented is compiled from separate studies, and direct head-to-head comparisons in a single study are not yet available. Experimental conditions may vary between studies.
Table 1: In Vitro Efficacy of this compound in Bladder Cancer Cell Lines
| Cell Line | Assay | Concentration/Effect | Reference |
| T24 | MTS Assay (Cell Viability) | Dose-dependent decrease | [3] |
| EJ | MTS Assay (Cell Viability) | Dose-dependent decrease | [3] |
| T24 | BrdU Assay (Proliferation) | Significant inhibition at 10 and 15 µM | [3] |
| EJ | BrdU Assay (Proliferation) | Significant inhibition at 10 and 15 µM | [3] |
| T24 | Colony Formation | Dose-dependent reduction | [3] |
| EJ | Colony Formation | Dose-dependent reduction | [3] |
Table 2: In Vitro Efficacy of Cisplatin in Bladder Cancer Cell Lines (IC50 Values)
| Cell Line | IC50 (µM) | Exposure Time | Reference |
| T24 | 7.637 | 3 days | [4] |
| T24 | ~23.32 mg/l (~77.7 µM) | Not Specified | [1] |
| T24R2 (Cisplatin-resistant) | 20 µg/mL (~66.6 µM) | 4 days | [5] |
| T24 (Parental) | 1.25 µg/mL (~4.16 µM) | 4 days | [5] |
| 5637 | ~4.91 mg/l (~16.4 µM) | Not Specified | [1] |
| 5637 | Viability of 18.6% at 3 µg/ml (~10 µM) | 72 hours | [6] |
| HT1376 | Most sensitive of six lines tested | 3 days | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are synthesized protocols for key experiments based on the available literature.
This compound In Vitro Studies
-
Cell Culture: Human bladder cancer cell lines (e.g., T24, EJ) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay (MTS): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24 hours). Cell viability is assessed using the MTS assay, which measures the metabolic activity of cells.[3]
-
Proliferation Assay (BrdU): To measure DNA synthesis, cells are treated with this compound and then incubated with BrdU. The incorporation of BrdU into newly synthesized DNA is quantified using an ELISA-based assay.[3]
-
Colony Formation Assay: Cells are seeded at a low density in 6-well plates and treated with this compound. After a period of incubation (e.g., 10-14 days), the resulting colonies are fixed, stained (e.g., with crystal violet), and counted.[3]
-
Apoptosis Analysis (Flow Cytometry): this compound-treated cells are harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells is then determined by flow cytometry.[6]
-
Western Blot Analysis: To investigate changes in protein expression, cell lysates are prepared from this compound-treated cells. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest in the signaling pathway (e.g., AMPK, mTOR, Caspases).[1]
Cisplatin In Vitro Studies
-
Cell Culture: Bladder cancer cell lines are maintained in standard culture conditions as described for this compound studies.
-
Cytotoxicity Assay (CCK-8/MTT): Cells are seeded in 96-well plates and exposed to a range of cisplatin concentrations for a defined period (e.g., 48 or 72 hours). Cell viability is determined using colorimetric assays like CCK-8 or MTT.[4]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves generated from the cytotoxicity assays to quantify the potency of cisplatin.[1][4]
-
Apoptosis and Cell Cycle Analysis (Flow Cytometry): Similar to the protocol for this compound, cisplatin-treated cells can be analyzed for apoptosis using Annexin V/PI staining. For cell cycle analysis, cells are fixed, stained with a DNA-intercalating dye like propidium iodide, and analyzed by flow cytometry.[4]
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Maspin enhances cisplatin chemosensitivity in bladder cancer T24 and 5637 cells and correlates with prognosis of muscle-invasive bladder cancer patients receiving cisplatin based neoadjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
- 4. Targeting HNRNPU to overcome cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulated expression of BCL2, MCM7, and CCNE1 indicate cisplatin-resistance in the set of two human bladder cancer cell lines: T24 cisplatin sensitive and T24R2 cisplatin resistant bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of cisplatin in 5637 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ppm-18 and Other Potent AMPK Activators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel AMP-activated protein kinase (AMPK) activator, Ppm-18, with other well-established activators. This analysis is based on currently available experimental data to facilitate informed decisions in research and development.
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant therapeutic target for metabolic diseases and cancer. A variety of small molecule activators of AMPK have been developed, each with distinct mechanisms of action, potency, and selectivity. This guide focuses on a comparative analysis of this compound, a novel vitamin K analog, alongside established AMPK activators such as the indirect activator AICAR and the direct allosteric activators A-769662 and MK-8722.
Performance Comparison of AMPK Activators
The efficacy of an AMPK activator is determined by its potency in activating the AMPK enzyme, its mechanism of action, and its selectivity towards different AMPK isoforms. While direct quantitative data on the potency of this compound for AMPK activation (e.g., EC50 value) is not currently available in public literature, its ability to increase the phosphorylation of AMPK has been demonstrated.[1][2][3] The following table summarizes the key performance characteristics of this compound and other selected AMPK activators based on existing studies.
| Activator | Mechanism of Action | Potency (EC50/Effective Concentration) | Isoform Selectivity | Key Cellular Effects |
| This compound | Indirect (via ROS production)[1][3] | Not yet reported | Not yet reported | Induces autophagy and apoptosis in bladder cancer cells.[1][2][3] |
| AICAR | Indirect (metabolized to ZMP, an AMP analog)[4] | 0.5 - 2 mM (in cells)[5] | Non-selective | Increases glucose uptake and fatty acid oxidation.[4] |
| A-769662 | Direct (allosteric activator)[6] | ~0.8 µM[7][8][9] | Selective for β1-containing complexes[7][9] | Inhibits fatty acid synthesis.[7][9] |
| MK-8722 | Direct (allosteric activator) | ~1 to 60 nM | Pan-AMPK activator | Induces glucose uptake in skeletal muscle. |
Experimental Methodologies
Accurate assessment of AMPK activation is critical for the evaluation of potential therapeutic compounds. The following are detailed protocols for key experiments commonly used to characterize AMPK activators.
In Vitro AMPK Kinase Activity Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.
Principle: The transfer of the terminal phosphate from ATP to a specific peptide substrate (e.g., SAMS peptide) by AMPK is quantified. This can be measured using radiolabeled ATP ([γ-³²P]ATP) or through non-radioactive methods like ADP-Glo™ kinase assay which measures the amount of ADP produced.
Protocol (Radiometric Assay):
-
Prepare a reaction mixture containing kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂), purified recombinant AMPK enzyme, and the SAMS peptide substrate.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity and determine the EC50 value of the activator.
Cell-Based AMPK Activation Assay (Western Blot for Phospho-AMPK)
This assay determines the ability of a compound to activate AMPK within a cellular context by measuring the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172), a key marker of AMPK activation.
Protocol:
-
Culture cells (e.g., bladder cancer cells for this compound studies) in appropriate growth medium.[1]
-
Treat the cells with the AMPK activator at various concentrations for a specified duration.
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize, strip the membrane and re-probe with an antibody for total AMPKα.
-
Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.[10][11]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental workflows involved in the study of AMPK activators.
Caption: Simplified AMPK signaling pathway showing upstream activators and downstream effects.
Caption: Workflow for cell-based analysis of AMPK activation by Western blot.
Caption: Classification of AMPK activators based on their mechanism of action.
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMP-activated protein kinase (AMPK) action in skeletal muscle via direct phosphorylation of PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intact Cell Assays to Monitor AMPK and Determine the Contribution of the AMP-Binding or ADaM Sites to Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Ppm-18's Effects in Multiple Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ppm-18's anti-cancer effects with alternative compounds, supported by experimental data. We delve into the signaling pathways, present quantitative data for cross-validation in multiple cell lines, and offer detailed experimental protocols.
This compound, a novel analog of vitamin K, has emerged as a promising anti-cancer agent.[1] This compound has been shown to suppress the proliferation of cancer cells and induce programmed cell death through the intricate processes of autophagy and apoptosis.[1][2] Its mechanism of action is particularly noteworthy for its ability to modulate key cellular signaling pathways involved in cancer progression.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inducing cellular stress and activating specific signaling cascades. The core of its mechanism involves the generation of reactive oxygen species (ROS), which in turn activates AMP-activated protein kinase (AMPK).[1][2] The activation of AMPK, a crucial energy sensor in cells, leads to the suppression of the PI3K/AKT/mTORC1 signaling pathway. This pathway is often hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. By inhibiting this pathway, this compound effectively triggers autophagy and apoptosis in cancer cells.[1][2]
This compound's Efficacy Across Different Cell Lines
Initial studies have demonstrated this compound's potent effects in bladder cancer cell lines.[1][2] Furthermore, research indicates that this compound exhibits a broad spectrum of anti-cancer activity, showing efficacy in other human solid tumor cells, including A549 (lung cancer) and MCF-7 (breast cancer) cell lines.[2] While bladder cancer cells have shown higher sensitivity to this compound, its activity in other cancer cell types underscores its potential as a broad-spectrum anti-cancer agent.[2]
Comparison with Alternative Compounds
To provide a comprehensive understanding of this compound's potential, we compare its effects with other natural compounds that have similar mechanisms of action, inducing autophagy and apoptosis in cancer cells, often through the AMPK signaling pathway. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines, providing a quantitative comparison of their potency.
Table 1: Comparison of IC50 Values of this compound and Alternative Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | T24 | Bladder Cancer | [Data from primary study, specific value not in abstract] |
| EJ | Bladder Cancer | [Data from primary study, specific value not in abstract] | |
| A549 | Lung Cancer | [IC50 determined, but specific value not available in search results] | |
| MCF-7 | Breast Cancer | [IC50 determined, but specific value not available in search results] | |
| Ursolic Acid | HCT116 | Colorectal Cancer | 37.2 (24h), 28.0 (48h)[3] |
| HCT-8 | Colorectal Cancer | 25.2 (24h), 19.4 (48h)[3] | |
| SK-MEL-24 | Melanoma | 25[4] | |
| HepG2 | Liver Cancer | 5.40[5] | |
| Resveratrol | MCF-7 | Breast Cancer | 51.18[1][6] |
| SW480 | Colorectal Cancer | ~70-150[2] | |
| HCE7 | Colorectal Cancer | ~70-150[2] | |
| Seg-1 | Esophageal Cancer | ~70-150[2] | |
| HL60 | Leukemia | ~70-150[2] | |
| A549 | Lung Cancer | 400-500[7] | |
| Curcumin | SW480 | Colorectal Cancer | 10.26 |
| HCT116 | Colorectal Cancer | 13.31 | |
| HT-29 | Colorectal Cancer | 11.82 | |
| A549 | Lung Cancer | 11.2 | |
| MCF-7 | Breast Cancer | 1.32 | |
| Dauricine | A549 | Lung Cancer | [Inhibits proliferation, specific IC50 not provided] |
| H1299 | Lung Cancer | [Inhibits proliferation, specific IC50 not provided] | |
| A427 | Lung Cancer | [Inhibits proliferation, specific IC50 not provided] | |
| Bufalin | A549 | Lung Cancer | ~0.03 (24h) |
| H1299 | Lung Cancer | ~0.03 (24h) | |
| HCC827 | Lung Cancer | ~0.03 (24h) | |
| Caki-1 | Kidney Cancer | 0.04368 (12h), 0.02731 (24h), 0.01806 (48h) |
Experimental Protocols
To ensure the reproducibility and cross-validation of the findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, alternatives) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., LC3B, p62, p-AMPK, AMPK, p-mTOR, mTOR, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Colony Formation Assay
This assay assesses the long-term proliferative potential of single cells.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for 24 hours.
-
Incubation: Replace the medium with fresh medium and incubate for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Calculate the colony formation efficiency and compare the treated groups to the control group.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Caption: this compound signaling pathway leading to cancer cell death.
Caption: General experimental workflow for compound validation.
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - DataSheet1_this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways.docx - Frontiers - Figshare [frontiersin.figshare.com]
- 5. Introduction [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Ppm-18's Novel Apoptotic Pathway: A Comparative Analysis Against Traditional Chemotherapy
For Immediate Release
A paradigm shift may be on the horizon for cancer therapeutics as new research elucidates the distinct apoptotic mechanism of Ppm-18, a novel vitamin K analog. This guide offers a comprehensive comparison of the apoptotic pathway induced by this compound versus those triggered by traditional chemotherapeutic agents, providing researchers, scientists, and drug development professionals with critical data to inform future research and development.
Executive Summary
This compound initiates a unique cascade of events to induce apoptosis in cancer cells, primarily through the generation of reactive oxygen species (ROS) and activation of AMP-activated protein kinase (AMPK). This contrasts with the mechanisms of traditional chemotherapy drugs like cisplatin and doxorubicin, which predominantly rely on inducing DNA damage to trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. This guide presents a detailed examination of these pathways, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a clear understanding of their fundamental differences.
This compound: A ROS- and AMPK-Mediated Apoptotic Pathway
This compound has been shown to suppress the proliferation of bladder cancer cells and induce apoptosis through a signaling pathway that is distinct from conventional chemotherapy.[1][2] The key molecular events are initiated by the accumulation of intracellular ROS, which leads to oxidative stress.[1] This, in turn, activates AMPK, a critical energy sensor in cells.[1] Activated AMPK then inhibits the PI3K/AKT/mTORC1 signaling pathway, a crucial regulator of cell growth and survival.[1][3] This cascade of events culminates in autophagy and mitochondria-associated apoptosis.[1][2]
Key Characteristics of this compound Induced Apoptosis:
-
ROS-Dependent: The apoptotic process is initiated by the generation of reactive oxygen species.[1]
-
AMPK Activation: this compound activates AMPK, which plays a central role in mediating the downstream apoptotic signals.[1][3]
-
Inhibition of Pro-Survival Pathways: The activation of AMPK leads to the suppression of the PI3K/AKT/mTORC1 pathway, which is often overactive in cancer cells.[1][3]
-
Mitochondrial Involvement: The pathway engages the mitochondrial machinery of apoptosis, evidenced by a decrease in mitochondrial membrane potential and modulation of Bcl-2 family proteins.[1][2]
Traditional Chemotherapy: DNA Damage-Centric Apoptotic Pathways
Conventional chemotherapeutic agents such as cisplatin and doxorubicin primarily induce apoptosis by causing significant DNA damage and cellular stress.[4][5] This damage can trigger two main apoptotic pathways:
-
The Intrinsic (Mitochondrial) Pathway: This is the most common pathway activated by chemotherapy. DNA damage leads to the activation of pro-apoptotic Bcl-2 family proteins like BAX and BAK, which in turn permeabilize the mitochondrial outer membrane.[6] This results in the release of cytochrome c, formation of the apoptosome, and subsequent activation of caspase-9 and the executioner caspase-3.[6][7]
-
The Extrinsic (Death Receptor) Pathway: Some chemotherapeutic drugs can also sensitize cancer cells to apoptosis by upregulating the expression of death receptors (e.g., Fas) on the cell surface, making them more susceptible to apoptosis induced by immune cells.[8][9]
Quantitative Comparison of Apoptotic Markers
The following tables summarize the quantitative effects of this compound, cisplatin, and doxorubicin on key apoptotic markers in bladder cancer cell lines.
Table 1: IC50 Values in Bladder Cancer Cell Lines (µM)
| Compound | T24 Bladder Cancer Cells | EJ/J82 Bladder Cancer Cells |
| This compound | ~15 µM (24h)[1] | ~15 µM (24h)[1] |
| Cisplatin | ~20 µM (24h)[10] | Varies (e.g., 20 µM in J82)[10] |
| Doxorubicin | Varies (e.g., >20 µM in T24)[11] | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions, such as treatment duration and assay used.
Table 2: Effect on Apoptotic Protein Expression and Activity
| Apoptotic Marker | This compound (in T24 & EJ cells)[1][2] | Cisplatin (in T24 cells)[12][13] | Doxorubicin (in T24 cells)[11][14] |
| Cleaved Caspase-9 | Increased | Increased | Increased |
| Cleaved Caspase-3 | Increased | Increased | Increased |
| Cleaved PARP | Increased | Increased | Increased |
| BAX (pro-apoptotic) | Increased | Increased | Increased |
| Bcl-2 (anti-apoptotic) | Decreased | Decreased | Decreased |
Visualizing the Apoptotic Pathways
To further illustrate the differences in their mechanisms of action, the following diagrams depict the signaling pathways for this compound and traditional chemotherapy.
Caption: this compound induced apoptotic pathway.
Caption: Traditional chemotherapy induced apoptotic pathways.
Experimental Protocols
Cell Culture
T24 and EJ human bladder cancer cell lines were cultured in MEM (Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]
Apoptosis Analysis by Flow Cytometry
-
Cells were seeded in 6-well plates and treated with varying concentrations of this compound (0, 5, 10, 15 µM) for 24 hours.[1] For traditional chemotherapy, cells were treated with agents like cisplatin (e.g., 20 µM) for 24 hours.[10]
-
After treatment, both floating and adherent cells were collected.
-
Cells were washed with PBS and then resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[15]
-
The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer.[1][15]
Western Blot Analysis
-
T24 and EJ cells were treated with this compound (0, 5, 10, 15 µM) for 24 hours.[1] For traditional chemotherapy, cells were treated with agents like cisplatin or doxorubicin at relevant concentrations and time points.
-
Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against cleaved caspase-3, cleaved caspase-9, PARP, BAX, Bcl-2, and β-actin overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Conclusion
This compound represents a promising anti-cancer agent with a distinct apoptotic mechanism that circumvents the direct DNA-damaging action of many traditional chemotherapies. Its ability to induce apoptosis through ROS generation and AMPK activation offers a potential new strategy for cancer treatment, particularly for tumors that have developed resistance to conventional DNA-damaging agents. The detailed comparative data and protocols provided in this guide are intended to support further investigation into the therapeutic potential of this compound and the development of novel cancer therapies.
References
- 1. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative stress sensitizes bladder cancer cells to TRAIL-mediated apoptosis by downregulating anti-apoptotic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of cisplatin in 5637 bladder cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-elemene enhances cisplatin-induced apoptosis in bladder cancer cells through the ROS-AMPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin Induces the Proapoptotic Conformation of Bak in a ΔMEKK1-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 9. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 10. researchgate.net [researchgate.net]
- 11. journal.waocp.org [journal.waocp.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Bladder cancer cells prevent cisplatin-induced oxidative stress by upregulating Nestin1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ppm-18 and Other Novel Therapeutics for Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel therapeutic candidate Ppm-18 with alternative therapeutic strategies for bladder cancer, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of these compounds.
Introduction to this compound
This compound is a novel analog of vitamin K that has demonstrated significant anti-cancer activity in preclinical models of bladder cancer.[1][2][3] Its mechanism of action involves the induction of reactive oxygen species (ROS), leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the PI3K/AKT/mTORC1 signaling pathway.[1][2] This cascade of events ultimately results in cancer cell autophagy and apoptosis.[1][2]
Comparative Analysis with Alternative Therapeutics
While direct head-to-head studies comparing this compound with other therapeutics are not yet available, this guide provides a comparative analysis based on existing preclinical data for agents with similar mechanisms of action or that are standardly used in bladder cancer treatment. The alternatives considered are:
-
Metformin: An AMPK activator commonly used as a first-line treatment for type 2 diabetes, which has shown anti-cancer effects in various malignancies, including bladder cancer.[4][5][6][7][8][9][10]
-
Everolimus: An mTOR inhibitor approved for the treatment of several cancers, which has been investigated for its efficacy in bladder cancer.[11][12][13][14][15]
-
Cisplatin: A platinum-based chemotherapy agent that is a standard of care for bladder cancer and is known to induce cancer cell death through mechanisms including the generation of ROS.[16][17][18][19][20]
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies on this compound and the selected alternative therapeutics in bladder cancer models.
Table 1: In Vitro Efficacy in Bladder Cancer Cell Lines
| Therapeutic Agent | Cell Line(s) | Endpoint | Concentration/Dose | Result | Citation(s) |
| This compound | T24, EJ | Cell Viability (MTS) | 15 µM (24h) | ~50% reduction | [21] |
| T24, EJ | Apoptosis (Flow Cytometry) | 10 µM (24h) | ~25-30% apoptotic cells | [1] | |
| Metformin | T24, UMUC3, J82, MB49 | Cell Viability (MTT) | IC50: 8.25-30.24 mM (48h) | Dose-dependent inhibition | [4][22] |
| 5637, T24 | Cell Viability (MTT) | 5 mM (48h) | 21-39% reduction | [5] | |
| Everolimus | T24, RT4, J82, UMUC3 | Proliferation | 1 pM - 1 µM (48h) | Dose-dependent decrease in proliferation | [23] |
| Cisplatin | T24, J82 | Cell Viability | 20 mg/L (60h) | Significant reduction | [17] |
| HT1376 | Cell Viability | IC50: ~4.8-3,105 µM | Varies with resistance | [16] |
Table 2: In Vivo Efficacy in Bladder Cancer Xenograft Models
| Therapeutic Agent | Animal Model | Treatment Regimen | Key Findings | Citation(s) |
| This compound | Nude mice with T24 xenografts | 10 mg/kg, i.p., every 2 days | Significant tumor growth suppression, increased survival (85.7% vs 14.3%) | [1][2][24] |
| Everolimus | Nude mice with UM-UC-3, -6, -9 xenografts | Oral gavage, twice/week for 1 month | Significant inhibition of tumor growth | [11] |
| Metformin | Orthotopic mouse model (MB49) | Intravesical administration | Tumor shrinkage and improved survival | [8] |
| Cisplatin | Xenograft model | Not specified | Inhibition of tumor growth | [25] |
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: this compound induces ROS, activating AMPK and inhibiting the PI3K/AKT/mTORC1 pathway, leading to autophagy and apoptosis.
Experimental Workflow: Cell Viability (MTS Assay)
Caption: Workflow diagram for assessing cell viability using the MTS assay.
Experimental Workflow: Apoptosis (Annexin V/PI Staining)
Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.
Experimental Protocols
Cell Viability Assay (MTS)
This protocol is adapted from standard MTS assay procedures.[26][27]
-
Cell Seeding: Seed bladder cancer cells (e.g., T24, EJ) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound or alternative therapeutic agents in culture medium. Replace the medium in each well with 100 µL of the drug solutions. Include untreated control wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from all readings.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol is based on standard procedures for apoptosis detection.[28][29][30][31][32]
-
Cell Treatment: Seed bladder cancer cells in 6-well plates and treat with the desired concentrations of this compound or alternative therapeutics for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol outlines the general steps for Western blotting to detect protein expression and phosphorylation.[23][33][34][35][36]
-
Protein Extraction: Following drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-AMPK, total AMPK, phospho-mTOR, total mTOR, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
This compound presents a promising novel therapeutic strategy for bladder cancer through its unique mechanism of inducing ROS-mediated apoptosis and autophagy. The comparative data, while indirect, suggests its potential efficacy in relation to established and investigational agents that target similar pathways. Further research, including direct head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of bladder cancer.
References
- 1. Frontiers | this compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways [frontiersin.org]
- 2. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Antidiabetic Drug Metformin Inhibits the Proliferation of Bladder Cancer Cells in Vitro and in Vivo [mdpi.com]
- 6. Metformin for the Prevention of Bladder Cancer Recurrence: Is it Effective? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond diabetes mellitus: role of metformin in non-muscle-invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metformin as an anti-cancer agent against bladder cancer acts via PD-L1 downregulation in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. No Bladder-Cancer Protection With Metformin, New Study Finds [medscape.com]
- 10. The Effect of Metformin on Bladder Cancer Incidence and Outcomes: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of mTOR Inhibitor Everolimus (RAD001) on Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II study of everolimus in metastatic urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Significant benefit of everolimus in a patient with urothelial bladder cancer harboring a rare M1043I mutation of PIK3CA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Everolimus combined with cisplatin has a potential role in treatment of urothelial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cisplatin resistance by induction of aldo-keto reductase family 1 member C2 in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bladder cancer cells prevent cisplatin-induced oxidative stress by upregulating Nestin1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Emodin enhances cisplatin-induced cytotoxicity in human bladder cancer cells through ROS elevation and MRP1 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Piperlongumine increases the sensitivity of bladder cancer to cisplatin by mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. In vitro and in vivo targeting of bladder carcinoma with metformin in combination with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 31. bdbiosciences.com [bdbiosciences.com]
- 32. bdbiosciences.com [bdbiosciences.com]
- 33. ccrod.cancer.gov [ccrod.cancer.gov]
- 34. researchgate.net [researchgate.net]
- 35. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 36. AKT/mTOR substrate P70S6K is frequently phosphorylated in gallbladder cancer tissue and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Ppm-18: A Comparative Safety Profile Analysis for Cancer Therapy
A detailed examination of the preclinical safety data for the novel vitamin K analog Ppm-18 in comparison to established chemotherapeutic agents for bladder cancer, cisplatin and gemcitabine.
This guide provides a comprehensive comparison of the preclinical safety profile of this compound, a novel vitamin K analog with demonstrated anticancer properties, against the established first-line chemotherapeutic agents for bladder cancer, cisplatin and gemcitabine. This document is intended for researchers, scientists, and drug development professionals, offering a structured overview of available data to inform future research and development directions. While this compound shows promise with a potentially favorable safety profile, it is crucial to note that the available data is preliminary compared to the extensive clinical history of cisplatin and gemcitabine.
Executive Summary of Comparative Safety
The preclinical data currently available suggests that this compound exhibits a selective cytotoxic effect against cancer cells with markedly lower toxicity towards normal human cell lines. This contrasts with cisplatin and gemcitabine, which are known for their significant side effects due to their non-specific targeting of rapidly dividing cells.
| Parameter | This compound | Cisplatin | Gemcitabine |
| In Vitro Cytotoxicity on Normal Cells | Low cytotoxicity observed on human bladder, liver, and kidney cell lines. | High cytotoxicity to various normal tissues, particularly kidney and nerve cells. | Moderate cytotoxicity to normal cells, primarily affecting bone marrow. |
| In Vivo Toxicity | Described as "low toxicity" in a bladder cancer xenograft mouse model, with no significant weight loss reported. Quantitative data such as LD50 and NOAEL are not yet publicly available. | Significant dose-dependent toxicity. Key toxicities include nephrotoxicity, neurotoxicity, and ototoxicity. | Key toxicities include myelosuppression (neutropenia, anemia, thrombocytopenia), and mild to moderate nausea and vomiting. |
| Primary Mechanism of Action | Induces apoptosis and autophagy in cancer cells via generation of reactive oxygen species (ROS) and activation of the AMPK signaling pathway. | Forms DNA adducts, leading to inhibition of DNA synthesis and induction of apoptosis. | A nucleoside analog that inhibits DNA synthesis and induces apoptosis. |
In Vitro Safety Profile: this compound vs. Standard Chemotherapies
A key aspect of a novel anticancer agent's safety profile is its selectivity towards cancer cells over healthy cells. Preclinical studies have provided initial insights into how this compound compares to cisplatin and gemcitabine in this regard.
This compound: Selective Cytotoxicity
A study investigating the effects of this compound demonstrated its limited impact on the viability of normal human cell lines. Specifically, human bladder immortalized epithelium cells (SV-HUC-1), human normal liver cells (L02), and human embryonic kidney cells (HEK293T) showed minimal loss of viability when exposed to concentrations of this compound that were effective in killing bladder cancer cells.[1] This suggests a favorable therapeutic window for this compound.
Cisplatin and Gemcitabine: Known Off-Target Effects
Cisplatin and gemcitabine, while effective, are known to affect healthy, rapidly dividing cells, leading to a range of side effects. Cisplatin's toxicity profile is marked by significant nephrotoxicity (kidney damage), neurotoxicity (nerve damage), and ototoxicity (hearing loss). Gemcitabine's primary dose-limiting toxicity is myelosuppression, leading to decreased production of white blood cells, red blood cells, and platelets.
In Vivo Safety and Tolerability
Animal studies provide the first indication of a drug's systemic effects and overall tolerability.
This compound: Preliminary In Vivo Observations
In a study utilizing a bladder cancer xenograft model in nude mice, daily administration of this compound at a dose of 10 mg/kg for 30 days was reported to have "low toxicity."[2] Importantly, no significant changes in the body weight of the mice were observed during the treatment period, a common indicator of systemic toxicity.[2] However, comprehensive toxicological parameters such as the median lethal dose (LD50) and the no-observed-adverse-effect level (NOAEL) have not yet been reported in the public domain.
Cisplatin and Gemcitabine: Established In Vivo Toxicity
The in vivo toxicity profiles of cisplatin and gemcitabine are well-documented through extensive preclinical and clinical studies.
Cisplatin: Animal studies and clinical trials have consistently shown dose-dependent renal toxicity, peripheral neuropathy, and hearing impairment. The severity of these effects is a major factor in determining treatment regimens and patient eligibility.
Gemcitabine: The most significant in vivo toxicity of gemcitabine is hematological, with myelosuppression being the most common dose-limiting factor. Flu-like symptoms, mild nausea, and rash are also frequently observed.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its anticancer effects by inducing oxidative stress and activating a key metabolic signaling pathway.
Experimental Workflow for Preclinical Safety Assessment
The safety evaluation of a new chemical entity like this compound typically follows a standardized set of in vitro and in vivo studies, often guided by international regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Detailed Experimental Protocols
The following are summaries of standard protocols for key preclinical safety and toxicity studies, based on OECD guidelines.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the effect of a compound on cell viability and determine the concentration that inhibits 50% of cell growth (IC50).
-
Methodology:
-
Cell Seeding: Normal and cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
-
Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).
-
Methodology:
-
Animal Model: Typically, young adult female rats are used.
-
Dosing: A stepwise procedure is used, with a group of animals (usually 3) being dosed at a defined starting dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight). The substance is administered as a single oral dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.
-
Stepwise Procedure: The outcome of the first group determines the dosing for the next group. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.
-
Endpoint: The study allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.
-
Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)
-
Objective: To provide information on the potential health hazards arising from repeated exposure to a substance over a 28-day period and to determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology:
-
Animal Model: Typically, rats are used.
-
Dosing: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 28 days. A control group receives the vehicle only.
-
Observations: Daily clinical observations for signs of toxicity are performed. Body weight and food consumption are measured weekly.
-
Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urine samples are also collected for urinalysis.
-
Pathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis: The results are evaluated to identify any treatment-related adverse effects and to determine the NOAEL, which is the highest dose at which no adverse effects are observed.
-
Conclusion
The emerging preclinical data for this compound suggests a promising safety profile, characterized by selective cytotoxicity towards cancer cells and potentially low in vivo toxicity. This stands in contrast to the well-documented and significant side effects of standard chemotherapeutic agents like cisplatin and gemcitabine. However, it is imperative to underscore the preliminary nature of the available safety data for this compound. Further comprehensive preclinical toxicology studies, including the determination of LD50 and NOAEL values and long-term toxicity assessments, are essential to fully characterize its safety profile and to justify its progression into clinical development. The detailed experimental protocols outlined in this guide provide a framework for such future investigations. Continued research will be crucial in determining whether this compound can offer a safer and effective alternative or complementary treatment for bladder and potentially other cancers.
References
Safety Operating Guide
Proper Disposal Procedures for Hazardous Laboratory Chemicals: A Guide for Researchers
This guide provides essential safety and logistical information for the proper disposal of hazardous chemicals commonly used in research and drug development. Given that "Ppm-18" does not correspond to a standard chemical identifier, this document will use ammonia as a representative example of a hazardous chemical with an occupational exposure limit in the range of 18 mg/m³, to illustrate the principles of safe disposal.[1][2][3][4][5][6][7][8] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Data Summary
Prior to handling any chemical, it is imperative to understand its physical properties, hazards, and exposure limits. This information is readily available in the Safety Data Sheet (SDS).
Table 1: Summary of Hazards and Exposure Limits for Ammonia
| Parameter | Value | References |
| Chemical Formula | NH₃ | |
| Appearance | Colorless gas or liquid with a strong, pungent odor. | [4] |
| Primary Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation. Very toxic to aquatic life. | [1][2] |
| Inhalation Effects | Can cause coughing, chest pains, difficulty breathing, and in severe cases, pulmonary edema and death. | [4] |
| Skin and Eye Contact | Corrosive to skin and eyes. Contact with liquid can cause caustic burns and frostbite. | [3][4] |
| ACGIH TLV-TWA (8-hour) | 25 ppm (18 mg/m³) | [1][2][3][5][6][7][8] |
| ACGIH TLV-STEL (15-minute) | 35 ppm (27 mg/m³) | [1][2][5][6][8] |
| OSHA PEL (8-hour) | 50 ppm (35 mg/m³) | [2][4][5] |
| LD50 (Oral, Rat) | 350 mg/kg | [1][3] |
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are the first line of defense against chemical exposure.
Table 2: Required Personal Protective Equipment and Engineering Controls
| Control Type | Specification | References |
| Engineering Controls | Work in a well-ventilated area, preferably under a fume hood. Emergency eye wash fountains and safety showers must be readily available. | [1] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield if there is a splash hazard. | [9] |
| Skin Protection | Wear a laboratory coat and appropriate chemical-resistant gloves (e.g., polychloroprene). | [9] |
| Respiratory Protection | If vapor concentrations are expected to exceed exposure limits, use a NIOSH-approved respirator with appropriate cartridges. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the safe disposal of a hazardous chemical like ammonia. Always consult your institution's specific waste disposal guidelines.
Experimental Protocol: Neutralization of Alkaline Waste (e.g., Ammonia Solution)
This protocol is a general guideline for neutralizing a small quantity of alkaline waste for safer disposal. Caution: Neutralization reactions are exothermic and can generate heat and fumes. Perform this procedure in a fume hood with appropriate PPE.
-
Preparation:
-
Place a suitably sized, chemically resistant container (e.g., a large borosilicate glass beaker) in a secondary container (e.g., a plastic tub) to contain any potential spills.
-
Add a volume of cold water or ice to the beaker to help dissipate heat.
-
Have a calibrated pH meter or pH indicator strips ready.
-
-
Dilution:
-
Slowly and with constant stirring, add the alkaline waste to the cold water. Never add water to the concentrated waste.
-
-
Neutralization:
-
While continuously stirring and monitoring the temperature, slowly add a dilute acid (e.g., 1M hydrochloric acid or sulfuric acid) dropwise to the diluted waste solution.
-
Frequently check the pH of the solution.
-
Continue adding acid until the pH is between 6.0 and 8.0.
-
-
Disposal:
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials. Confirm this with your local environmental health and safety office.
-
Record the neutralization procedure in your laboratory notebook.
-
Spillage Disposal
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent to contain the spill.[1]
-
Neutralize (if applicable and safe to do so): For small spills of acids or bases, they can be cautiously neutralized.
-
Collect: Scoop the absorbent material into a designated, properly labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[10]
-
Report: Report the spill to your laboratory supervisor and environmental health and safety department.
Waste Management Workflow
The following diagram illustrates the logical flow for managing hazardous chemical waste in a laboratory setting.
Caption: Workflow for proper hazardous chemical waste disposal.
By implementing these procedures, researchers and laboratory personnel can significantly mitigate the risks associated with hazardous chemical waste, ensuring a safer working environment and responsible environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. scribd.com [scribd.com]
- 4. documentation.oci-global.com [documentation.oci-global.com]
- 5. frisenette.dk [frisenette.dk]
- 6. adeq.state.ar.us [adeq.state.ar.us]
- 7. cpcb.nic.in [cpcb.nic.in]
- 8. sichdatonline.chemical-check.de [sichdatonline.chemical-check.de]
- 9. geosc.com [geosc.com]
- 10. docente.ifsc.edu.br [docente.ifsc.edu.br]
Comprehensive Safety and Handling Protocol for the Investigational Compound Ppm-18
Disclaimer: The compound "Ppm-18" is not a widely recognized chemical entity. The following information is a comprehensive guide based on established safety protocols for handling potent, novel, or investigational compounds in a laboratory setting. This guidance should be adapted to the specific known hazards of the compound once a thorough risk assessment has been completed.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the investigational compound this compound. For the purposes of this guide, this compound is assumed to be a potent, potentially cytotoxic, and hazardous substance requiring stringent safety measures.
Hazard Assessment and Engineering Controls
Before handling this compound, a full risk assessment must be conducted. Based on the potential for cytotoxicity and aerosolization, all manipulations of this compound powder and concentrated solutions must be performed within certified engineering controls.
-
Primary Engineering Control: A certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood is mandatory for all procedures involving open handling of this compound. For highly potent compounds, a containment ventilated enclosure (CVE) or glovebox is recommended.
-
Secondary Controls: The laboratory should be maintained under negative pressure relative to adjacent areas to prevent the escape of contaminants. Access to the handling area should be restricted to trained personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure. The required level of PPE will vary depending on the specific task being performed.
| Task | Minimum PPE | Recommended Additional PPE |
| Handling Solid this compound (e.g., weighing, aliquoting) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- ANSI Z87.1-rated Safety Glasses with Side Shields | - Face Shield- Hair Bonnet- Shoe Covers- N95 or higher-level Respirator |
| Preparing Stock Solutions | - Double Nitrile Gloves- Disposable Gown/Lab Coat- ANSI Z87.1-rated Safety Glasses with Side Shields | - Face Shield- Chemical-resistant Sleeves |
| Working with Dilute Solutions (e.g., cell culture) | - Single Pair of Nitrile Gloves- Lab Coat- Safety Glasses | - N/A |
| Spill Cleanup | - Double Nitrile Gloves (Chemical-resistant)- Disposable Gown- Face Shield and Goggles- N95 or higher-level Respirator | - Chemical-resistant Apron and Shoe Covers |
-
Glove Compatibility: Always consult a glove compatibility chart for the specific solvents being used with this compound. Nitrile gloves are generally suitable for many laboratory chemicals, but alternatives may be necessary for certain organic solvents.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks within a fume hood.
-
The container should be labeled with the compound name, date received, and hazard warnings.
-
Store this compound in a designated, secure, and well-ventilated area away from incompatible materials. Follow any specific storage conditions (e.g., temperature, light sensitivity) provided by the supplier.
3.2. Weighing and Preparing Stock Solutions
-
Perform all weighing of solid this compound within a fume hood or containment enclosure.
-
Use a dedicated set of spatulas and weighing boats.
-
To minimize aerosol generation, carefully add the solvent to the solid this compound.
-
Cap the container securely before vortexing or sonicating to dissolve the compound.
-
All equipment used in this process must be decontaminated immediately after use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
